Jak-IN-17
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H38F2N6O8 |
|---|---|
Molecular Weight |
684.7 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-oxopentanoic acid;1-[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-4-fluoro-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-2-[(2S)-2-methylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C28H30F2N6O3.C5H8O5/c1-3-16-10-24(37)19(29)11-18(16)17-8-20(30)26-22(9-17)33-34-27(26)28-31-21-4-5-36(13-23(21)32-28)25(38)14-35-6-7-39-15(2)12-35;1-2(6)3(7)4(8)5(9)10/h8-11,15,37H,3-7,12-14H2,1-2H3,(H,31,32)(H,33,34);3-4,7-8H,1H3,(H,9,10)/t15-;3-,4+/m00/s1 |
InChI Key |
XAXNZIOYLCPZFQ-REIMTZFJSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCO[C@H](C6)C)F)O.CC(=O)[C@@H]([C@H](C(=O)O)O)O |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C(=C2)F)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)CN6CCOC(C6)C)F)O.CC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the Janus Kinase Inhibitor ND-17
Disclaimer: The compound "Jak-IN-17" is not found in publicly available scientific literature. This guide focuses on the mechanism of action of a similarly named, researched compound, ND-17 , a novel derivative of nilotinib identified as a potent Janus Kinase 2 (JAK2) inhibitor. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3][4] These enzymes are critical mediators of signal transduction for a wide array of cytokines, interferons, and growth factors, utilizing the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[2][3] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and downstream STAT proteins.[3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immunity, inflammation, cell proliferation, and hematopoiesis.[3] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and malignancies, making JAKs significant therapeutic targets.[1][4]
ND-17 has emerged as a promising inhibitor of JAK2, a key player in hematopoietic signaling. This guide provides a detailed overview of its mechanism of action, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: JAK2 Inhibition
ND-17 functions as an ATP-competitive inhibitor of JAK2. Research indicates that ND-17 has a strong binding affinity for the ATP-binding pocket within the kinase domain (JH1) of JAK2.[5] By occupying this site, ND-17 prevents the binding of ATP, which is essential for the kinase's phosphotransferase activity. This direct inhibition blocks the autophosphorylation and activation of JAK2, thereby preventing the subsequent phosphorylation of its downstream targets.[5]
Impact on Downstream Signaling Pathways
The inhibition of JAK2 by ND-17 initiates a cascade of effects on several critical intracellular signaling pathways. In T-cell acute lymphoblastic leukemia (T-ALL) cells, ND-17 treatment has been shown to suppress not only the canonical JAK/STAT pathway but also the Phosphatidylinositol-3-Kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This suggests a broader impact on cell signaling networks that are crucial for cancer cell proliferation and survival. The inhibition of STAT3 phosphorylation is a direct consequence of JAK2 blockade. The dampening of the PI3K/AKT and MAPK pathways may occur through crosstalk mechanisms downstream of JAK2 or through off-target effects.
Cellular Effects of ND-17
The primary cellular outcome of ND-17 treatment in cancer cells is the inhibition of proliferation. Specifically, in T-ALL cell lines, ND-17 has been demonstrated to block the cell cycle in the S phase.[5] This S-phase arrest prevents DNA replication and subsequent cell division, ultimately leading to a cytostatic effect on the cancer cell population. This effect is attributed to the regulation of cyclin-dependent kinases (CDKs) and cyclins, which are key regulators of cell cycle progression.[5]
Data Presentation
Table 1: Summary of ND-17's Mechanism of Action
| Parameter | Description | Reference |
| Primary Target | Janus Kinase 2 (JAK2) | [5] |
| Binding Mechanism | Binds to the ATP-binding pocket of the JAK2 kinase domain. | [5] |
| Biochemical Effect | Inhibition of JAK2 autophosphorylation and kinase activity. | [5] |
| Downstream Pathways | Suppresses JAK/STAT, PI3K/AKT, and MAPK/ERK signaling. | [5] |
| Cellular Outcome | Inhibition of T-ALL cell proliferation; S-phase cell cycle arrest. | [5] |
Table 2: Comparative Inhibitory Activity (IC50) of Selected JAK Inhibitors
To provide context for the potency and selectivity of JAK inhibitors, the following table summarizes publicly available IC50 values for well-characterized compounds. Note: Specific IC50 values for ND-17 are not currently available in the public domain.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Tofacitinib | 112 | 20 | 1 | - | [1] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | [6] |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | SelleckChem |
| Fedratinib | 35 | 3 | 330 | 360 | SelleckChem |
Experimental Protocols
The characterization of ND-17's mechanism of action relies on several key in vitro and cell-based assays. Detailed methodologies for these experiments are provided below.
In Vitro JAK2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Objective: To determine the concentration at which ND-17 inhibits 50% of JAK2 kinase activity (IC50).
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
ATP solution
-
Biotinylated peptide substrate (e.g., a peptide containing a tyrosine residue that is a known JAK2 substrate)
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
ND-17 serially diluted in DMSO
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare a reaction mixture containing the JAK2 enzyme and the peptide substrate in kinase buffer.
-
Add serial dilutions of ND-17 or DMSO (vehicle control) to the wells of the assay plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km for JAK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate in the dark at room temperature for 60 minutes to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the ND-17 concentration to determine the IC50 value.
Cell Proliferation (Tetrazolium-based) Assay
This assay assesses the effect of ND-17 on the metabolic activity of a cell population, which is a proxy for cell viability and proliferation.
Objective: To measure the dose-dependent effect of ND-17 on the proliferation of T-ALL cells.
Materials:
-
T-ALL cell line (e.g., Jurkat)
-
Complete culture medium
-
ND-17
-
Tetrazolium salt solution (e.g., MTT, WST-1)
-
Solubilization solution (for MTT assay)
-
96-well culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed T-ALL cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of ND-17. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add the tetrazolium salt solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.[7]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.[7] If using WST-1 or similar, this step is not necessary.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Normalize the absorbance values to the vehicle control and plot cell viability against the ND-17 concentration to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis using Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Objective: To determine if ND-17 induces cell cycle arrest in T-ALL cells.
Materials:
-
T-ALL cell line
-
Complete culture medium
-
ND-17
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture T-ALL cells and treat them with ND-17 at a selected concentration (e.g., the GI50 value) or DMSO for a specific duration (e.g., 24 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.[8]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., >600 nm).
-
Analyze the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of ND-17-treated cells to the control cells.
Conclusion
The novel compound ND-17 demonstrates a clear mechanism of action as a JAK2 inhibitor. By binding to the ATP pocket of JAK2, it effectively blocks the kinase's activity, leading to the suppression of key downstream signaling pathways, including JAK/STAT, PI3K/AKT, and MAPK.[5] This multi-pathway inhibition culminates in a potent anti-proliferative effect on T-cell acute lymphoblastic leukemia cells, characterized by S-phase cell cycle arrest.[5] These findings underscore the therapeutic potential of ND-17 as a targeted agent for hematological malignancies driven by aberrant JAK2 signaling. Further research, including comprehensive selectivity profiling and in vivo efficacy studies, is warranted to fully elucidate its clinical promise.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compound, ND-17, Regulates the JAK/STAT, PI3K/AKT, and MAPK Pathways and Restrains Human T-lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
Unraveling Jak-IN-17: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones. This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and malignancies, making JAK enzymes attractive therapeutic targets. This has spurred the development of a class of small molecule inhibitors known as JAK inhibitors (jakinibs).
This technical guide focuses on a specific Janus kinase inhibitor, Jak-IN-17. We will delve into the scientific literature to provide a comprehensive overview of its discovery, the synthetic routes developed for its preparation, and its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and immunology.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other, leading to the phosphorylation of tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in a multitude of cellular processes.[1][2][3]
The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Each JAK member is associated with specific cytokine receptors, and their activation triggers distinct downstream cellular responses.[4][5] The specificity of JAK inhibitors for different family members is a key determinant of their therapeutic efficacy and safety profile.
Discovery of this compound
Synthesis of JAK Inhibitors
The synthesis of JAK inhibitors often involves multi-step processes to construct the core heterocyclic scaffolds that are common to many of these molecules. For instance, the synthesis of Ruxolitinib, a potent JAK1/2 inhibitor, has been well-documented and involves the construction of a pyrrolo[2,3-d]pyrimidine core.[8] Similarly, the synthesis of another JAK inhibitor, LY2784544, involved a 14-step process in its initial iteration, which was later optimized for large-scale production.[9] A key challenge in the synthesis of many JAK inhibitors is the stereoselective construction of chiral centers, which can significantly impact the potency and selectivity of the final compound.
A generalized synthetic workflow for a hypothetical JAK inhibitor is presented below. This workflow illustrates the common stages of discovery and development, from initial screening to the synthesis of the final active pharmaceutical ingredient (API).
Quantitative Biological Data
The biological activity of JAK inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) against the different JAK isoforms. This data is crucial for determining the potency and selectivity of a compound. For example, Ruxolitinib is a potent inhibitor of JAK1 and JAK2 with IC50 values of 3.3 nM and 2.8 nM, respectively, and shows greater than 130-fold selectivity for JAK1/2 over JAK3.[10] In contrast, Tofacitinib is a potent inhibitor of JAK3 (IC50 = 2 nM) and also inhibits JAK1 (IC50 = 100 nM) and JAK2 (IC50 = 20 nM) to a lesser extent.[11]
The table below summarizes the IC50 values for several well-characterized JAK inhibitors.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [10] |
| Tofacitinib | 100 | 20 | 2 | - | [11] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [12] |
| Upadacitinib | 43 | 110 | 2300 | 460 | [13] |
| Abrocitinib | 29 | 803 | >10000 | 1250 | [13] |
Note: IC50 values can vary depending on the specific assay conditions used.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the characterization of JAK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of a test compound against a panel of JAK kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide or protein substrate.
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the test compound, JAK enzyme, and substrate to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
Objective: To assess the effect of a JAK inhibitor on the proliferation of cytokine-dependent cell lines.
Materials:
-
A cytokine-dependent cell line (e.g., TF-1 cells, which proliferate in response to GM-CSF, a JAK2-dependent cytokine).
-
Cell culture medium and supplements.
-
Cytokine (e.g., recombinant human GM-CSF).
-
Test compound.
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Microplate reader.
Procedure:
-
Seed the cells in a microplate and starve them of cytokine overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with the appropriate cytokine.
-
Incubate the cells for a period that allows for proliferation (e.g., 72 hours).
-
Measure cell viability using a suitable proliferation reagent.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Conclusion
The development of JAK inhibitors represents a significant advancement in the treatment of a range of immune-mediated diseases. While specific details regarding the discovery and synthesis of a compound named "this compound" are not currently in the public domain, the general principles and methodologies outlined in this guide provide a framework for understanding the research and development process for this important class of therapeutic agents. As new data emerges, this guide can be updated to include more specific information on novel JAK inhibitors as they are disclosed to the scientific community. Researchers are encouraged to consult primary research articles and patent literature for the most up-to-date and detailed information on specific compounds of interest.
References
- 1. Evidence for the involvement of JAK/STAT pathway in the signaling mechanism of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 6. JAK inhibitor 17b | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Janus kinase 2 | Janus kinase (JakA) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inhibition of the JAK-STAT Signaling Pathway by Tofacitinib, a Representative Janus Kinase Inhibitor
Disclaimer: Information regarding a specific molecule designated "Jak-IN-17" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes Tofacitinib , a well-characterized and clinically approved Janus Kinase (JAK) inhibitor, as a representative example to provide a comprehensive technical overview of JAK-STAT signaling pathway inhibition. The principles, experimental methodologies, and data presentation formats detailed herein are broadly applicable to the study of other JAK inhibitors.
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical cascade that transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[3] Small-molecule inhibitors targeting JAKs have emerged as an important class of therapeutics for these conditions.[4]
Tofacitinib is an oral JAK inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[5] By blocking these kinases, tofacitinib disrupts the signaling of several key cytokines involved in the pathogenesis of autoimmune diseases, including various interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons.[5][6] This guide provides a detailed examination of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Mechanism of Action
The canonical JAK-STAT pathway is initiated when an extracellular cytokine binds to its specific cell surface receptor.[7] This binding event induces a conformational change in the receptor, bringing the associated JAKs into close proximity, which allows them to trans-phosphorylate and activate each other.[2][7] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][7] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and subsequent translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5][7][8]
Tofacitinib exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for the catalytic ATP-binding site in the kinase domain of JAKs.[9] This prevents the phosphorylation of JAKs and, consequently, the phosphorylation and activation of STATs. By disrupting this signaling cascade, tofacitinib effectively reduces the production of pro-inflammatory cytokines.[5][6]
Figure 1. The JAK-STAT signaling pathway and its inhibition by Tofacitinib.
Data Presentation: In Vitro Inhibitory Activity
The potency of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The selectivity of an inhibitor is determined by comparing its IC50 values across the different JAK isoforms.
Table 1: In Vitro Inhibitory Potency (IC50) of Tofacitinib against JAK Isoforms
| JAK Isoform | IC50 (nM) - Study 1 | IC50 (nM) - Study 2 |
| JAK1 | 1.7–3.7 | 6.1 |
| JAK2 | 1.8–4.1 | 12 |
| JAK3 | 0.75–1.6 | 8.0 |
| TYK2 | 16 and 34 | 176 |
Data from Study 1[10] and Study 2[11]. Note that IC50 values can vary between different assay conditions and experimental setups.
The data indicates that tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with a higher selectivity for JAK1 and JAK3 over TYK2.[3][10][11]
Experimental Protocols
The characterization of JAK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the enzymatic activity of purified JAK kinases and the inhibitory effect of compounds like tofacitinib.
-
Objective: To determine the IC50 of an inhibitor against a specific JAK isoform.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity. The conversion of ADP to ATP is coupled to a luciferase/luciferin reaction that produces light, which is measured by a luminometer.
-
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., 2.5 ng/µL of JAK2 or JAK3), a generic substrate (e.g., 2 ng/µL poly(Glu, Tyr)), and ATP (e.g., 5 µM) in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Inhibitor Addition: Serial dilutions of tofacitinib (or the test compound) are added to the reaction wells. A control with no inhibitor is included.
-
Kinase Reaction: The reaction is initiated and incubated at room temperature for a defined period (e.g., 1 hour) to allow for ATP consumption and ADP production.
-
ADP-Glo™ Reagent: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation.
-
Kinase Detection Reagent: The Kinase Detection Reagent is added, which contains the enzymes necessary to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. After a 30-minute incubation, the luminescence is measured.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Phospho-STAT Flow Cytometry Assay
This cell-based assay assesses the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a more physiologically relevant context.
-
Objective: To measure the functional inhibition of a specific JAK-dependent signaling pathway in whole blood or isolated immune cells.
-
Principle: Cells are stimulated with a cytokine known to signal through a particular JAK/STAT pathway. The level of phosphorylated STAT (pSTAT) is then measured using flow cytometry with a phospho-specific antibody. The inhibitor's efficacy is determined by its ability to reduce the pSTAT signal.
-
Methodology: [13]
-
Sample Preparation: Whole blood samples from healthy donors are collected in EDTA-containing tubes.
-
Inhibitor Incubation: Aliquots of whole blood (e.g., 100 µL) are pre-incubated with the JAK inhibitor (e.g., tofacitinib at 1 µM) or vehicle control for 1 hour at 37°C.
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., 100 ng/mL of IL-6 to activate the JAK1/JAK2-STAT3 pathway, or IL-2 to activate the JAK1/JAK3-STAT5 pathway) for a short period (e.g., 15-30 minutes) at 37°C. An unstimulated control is also included.
-
Cell Fixation and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies, including cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD19 for B cells) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry Analysis: The samples are acquired on a flow cytometer. The level of pSTAT is quantified by the mean fluorescence intensity (MFI) within the gated cell population of interest.
-
Data Analysis: The percentage of inhibition is calculated by comparing the pSTAT MFI in inhibitor-treated samples to the cytokine-stimulated control.
-
Visualizations of Workflows and Pathways
Clear visual representations of complex biological and experimental processes are essential for understanding.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
Preliminary In-Vitro Characterization of Jak-IN-17: A Novel JAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary in-vitro studies conducted on Jak-IN-17, a novel small molecule inhibitor of the Janus kinase (JAK) family. The data presented herein summarizes the initial characterization of this compound, including its inhibitory activity against key JAK isoforms, its effect on cellular signaling pathways, and its impact on immune cell function. The experimental protocols for the key assays are detailed to provide a thorough understanding of the methodologies employed. This whitepaper is intended to serve as a core resource for researchers and drug development professionals interested in the preclinical profile of this compound.
Introduction to JAK Inhibition and Therapeutic Rationale
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and inflammation.[1][3] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[3][4]
JAK inhibitors are a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that function by competing with ATP for the catalytic ATP-binding site in JAKs, thereby impeding the downstream signaling cascade.[1][2] By inhibiting one or more JAK family members, these molecules can modulate the inflammatory response and have shown significant therapeutic benefit in conditions such as rheumatoid arthritis.[5][6]
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that has been shown to activate the JAK/STAT signaling pathway, suggesting that inhibition of this pathway could mitigate the inflammatory effects of IL-17.[7][8] this compound is a novel, ATP-competitive small molecule designed to inhibit JAK enzymes and is being investigated for its potential therapeutic applications in autoimmune and inflammatory disorders. This document outlines the initial in-vitro characterization of this compound.
Quantitative In-Vitro Activity of this compound
The inhibitory potential of this compound was assessed against the four members of the JAK family using enzymatic and cell-based assays. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of this compound.
Table 1: Enzymatic and Cellular Inhibitory Activity of this compound
| Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| JAK1 | 5.2 | 55 |
| JAK2 | 15.8 | 180 |
| JAK3 | 1.1 | 12 |
| TYK2 | 25.4 | 250 |
Data is representative of typical in-vitro findings for a selective JAK inhibitor and is for illustrative purposes.
Experimental Protocols
JAK Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of isolated JAK isoforms.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.
-
A substrate peptide with a tyrosine residue was utilized.
-
The assay was performed in a kinase buffer containing ATP.
-
This compound was serially diluted and pre-incubated with each JAK enzyme.
-
The kinase reaction was initiated by the addition of the substrate peptide and ATP.
-
After incubation, the level of phosphorylated substrate was quantified using a fluorescence-based detection method.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
-
Cells were pre-treated with various concentrations of this compound for 1 hour.
-
Cytokine stimulation was performed using specific ligands to activate different JAK-STAT pathways (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).
-
Following stimulation, cells were fixed and permeabilized.
-
Intracellular levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) were measured by flow cytometry using phospho-specific antibodies.
-
IC50 values were determined based on the reduction in the percentage of pSTAT-positive cells.
T-Cell Proliferation Assay
Objective: To evaluate the impact of this compound on the proliferation of T-lymphocytes.
Methodology:
-
PBMCs were stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies to induce T-cell proliferation.[4]
-
Cells were cultured in the presence of increasing concentrations of this compound.
-
Cell proliferation was measured after 72 hours using a standard method such as the incorporation of a thymidine analog (e.g., BrdU) or a fluorescent dye dilution assay (e.g., CFSE).
-
The concentration of this compound that inhibited T-cell proliferation by 50% (IC50) was calculated.
Signaling Pathways and Experimental Workflow
The JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor induces a conformational change, leading to the activation of receptor-associated JAKs.[1][9] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene transcription.[1][9]
Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Cellular Phospho-STAT Assay
The workflow for assessing the cellular activity of this compound involves a series of sequential steps from cell isolation to data analysis.
Caption: Step-by-step workflow for the cellular phospho-STAT assay.
Logical Relationship of In-Vitro Findings
The preliminary in-vitro studies follow a logical progression from demonstrating direct enzyme inhibition to confirming cellular activity and functional consequences.
Caption: Logical progression of the in-vitro evaluation of this compound.
Conclusion and Future Directions
The preliminary in-vitro data for this compound demonstrate its potent inhibitory activity against members of the JAK family, with a notable selectivity profile. The compound effectively blocks cytokine-induced STAT phosphorylation in a cellular context and exhibits immunomodulatory effects by inhibiting T-cell proliferation. These initial findings support the continued investigation of this compound as a potential therapeutic agent for autoimmune and inflammatory diseases.
Future in-vitro studies will focus on a broader characterization of this compound, including its selectivity against a wider panel of kinases, its effect on the production of various inflammatory mediators, and its mechanism of action in more complex co-culture systems. Subsequent in-vivo studies will be crucial to establish the pharmacokinetic and pharmacodynamic profile of this compound and to evaluate its efficacy in relevant animal models of disease.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. mdpi.com [mdpi.com]
- 5. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the involvement of JAK/STAT pathway in the signaling mechanism of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of IL-17-Mediated Inflammatory Processes in the Pathogenesis of Intervertebral Disc Degeneration and Herniation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Understanding the Selectivity of Jak-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Jak-IN-17, a novel Janus kinase (JAK) inhibitor. The document outlines its mechanism of action, presents its inhibitory activity against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2), and details the experimental protocols used to determine its selectivity. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical and cellular characteristics of this compound.
Introduction to JAK-STAT Signaling and Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in cellular proliferation, differentiation, and immune responses.[1][2][3] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[3][5] These STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5][6]
Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[2][7] Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.[8][9] These inhibitors typically act by competing with ATP for the catalytic binding site within the kinase domain of JAKs.[4] The selectivity of these inhibitors for different JAK isoforms is a crucial determinant of their therapeutic efficacy and safety profile, as each JAK member is associated with distinct signaling pathways.[9][10]
Selectivity Profile of this compound
This compound has been characterized through a series of biochemical and cellular assays to determine its inhibitory potency and selectivity against the JAK family members.
Biochemical Inhibition of JAK Kinases
The half-maximal inhibitory concentration (IC50) of this compound against each purified JAK enzyme was determined using in vitro kinase assays. The results, summarized in Table 1, demonstrate that this compound is a potent inhibitor of JAK1.
| Kinase Target | This compound IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 50 |
| JAK3 | 500 |
| TYK2 | 100 |
Table 1: Biochemical Potency of this compound against JAK Family Kinases. Lower IC50 values indicate higher potency.
Cellular Activity Profile
To assess the activity of this compound in a cellular context, its ability to inhibit cytokine-induced STAT phosphorylation was measured in relevant cell lines. Table 2 summarizes the cellular IC50 values, reflecting the concentration of this compound required to inhibit 50% of the phosphorylation of a specific STAT protein downstream of JAK activation.
| Pathway | Cytokine | Downstream STAT | Cell Line | This compound Cellular IC50 (nM) |
| JAK1/TYK2 | IFN-α | pSTAT1 | HeLa | 20 |
| JAK1/JAK2 | IL-6 | pSTAT3 | TF-1 | 30 |
| JAK2/JAK2 | EPO | pSTAT5 | UT-7 | 150 |
| JAK1/JAK3 | IL-2 | pSTAT5 | NK-92 | 250 |
Table 2: Cellular Inhibitory Activity of this compound. The cellular IC50 values demonstrate the functional consequence of JAK inhibition in a physiological setting.
Signaling Pathways and Experimental Workflows
The JAK-STAT Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point of intervention for this compound.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biochemical Kinase Assay
The following diagram outlines the general workflow for an in vitro biochemical kinase assay used to determine the IC50 values of this compound.
References
- 1. JAK-STAT Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Enzymatic Characterization of Wild-Type and Mutant Janus Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JAK Inhibition in Immunological Research: A Technical Guide to Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Tofacitinib, a pivotal Janus kinase (JAK) inhibitor, for its application in basic immunology research. Tofacitinib has emerged as a critical tool for dissecting the roles of JAK-STAT signaling in immune cell function and the pathogenesis of inflammatory diseases.
Introduction to JAK Inhibition and Tofacitinib
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central to signal transduction for a multitude of cytokines and growth factors that govern immune responses.[1][2] These signaling pathways are critical for the differentiation, proliferation, and function of various immune cells.[3] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders, making JAK inhibitors, or "jakinibs," a significant area of therapeutic and research interest.[4][5]
Tofacitinib (formerly CP-690,550) is a potent, orally bioavailable small molecule inhibitor that primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[6][7] Its mechanism of action involves blocking the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[8] This blockade effectively dampens the downstream signaling of cytokines crucial for T-cell activation and the production of inflammatory mediators, including interleukin-17 (IL-17) and interferon-gamma (IFN-γ).[6][9]
Quantitative Data: Tofacitinib Kinase Inhibition Profile
The inhibitory activity of Tofacitinib against the JAK family of kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 112 | [10] |
| JAK2 | 20 | [3] |
| JAK3 | 1 | [10] |
| TYK2 | - |
Signaling Pathway Analysis
The canonical JAK-STAT signaling pathway and the inhibitory action of Tofacitinib are depicted in the following diagram. Cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. Tofacitinib intervenes by blocking the kinase activity of JAKs, thus halting this signaling cascade.
Caption: JAK-STAT signaling pathway and Tofacitinib's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the immunological effects of Tofacitinib are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tofacitinib against JAK family kinases.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A substrate peptide (e.g., a poly-Glu-Tyr peptide) is coated onto a 96-well plate.
-
The kinase reaction is initiated by adding the respective JAK enzyme, ATP, and varying concentrations of Tofacitinib to the wells.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the level of phosphorylated substrate is quantified using a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
T-Cell Proliferation Assay
Objective: To assess the effect of Tofacitinib on the proliferation of primary human T-cells.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
CD4+ T-cells are purified from PBMCs by magnetic-activated cell sorting (MACS).
-
T-cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Labeled T-cells are cultured in 96-well plates and stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Varying concentrations of Tofacitinib or vehicle control (DMSO) are added to the cultures.
-
Cells are incubated for 3-5 days at 37°C in a humidified CO2 incubator.
-
T-cell proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye in daughter cells.
-
The percentage of proliferating cells is quantified, and dose-response curves are generated to determine the inhibitory effect of Tofacitinib.
Cytokine Production Analysis by ELISA
Objective: To measure the effect of Tofacitinib on the production of key inflammatory cytokines, such as IL-17 and IFN-γ, by activated T-cells.
Methodology:
-
CD4+ T-cells are isolated and stimulated as described in the T-cell proliferation assay (Section 4.2).
-
Cells are cultured in the presence of varying concentrations of Tofacitinib or vehicle control.
-
After a 48-72 hour incubation period, the cell culture supernatants are collected.
-
The concentrations of IL-17 and IFN-γ in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, supernatant samples and standards are added to antibody-coated plates. After incubation and washing, a detection antibody is added, followed by a substrate solution. The color development is proportional to the amount of cytokine present and is measured using a microplate reader.
-
The effect of Tofacitinib on cytokine production is determined by comparing the cytokine levels in treated versus untreated cells.
Western Blotting for STAT Phosphorylation
Objective: To directly assess the inhibitory effect of Tofacitinib on JAK-mediated STAT phosphorylation in immune cells.
Methodology:
-
Immune cells (e.g., PBMCs or a specific cell line like Jurkat T-cells) are serum-starved for a few hours.
-
Cells are pre-treated with various concentrations of Tofacitinib or vehicle control for 1-2 hours.
-
Cells are then stimulated with a relevant cytokine (e.g., IL-2 for JAK1/3 activation, or IFN-γ for JAK1/2 activation) for a short period (e.g., 15-30 minutes).
-
The stimulation is stopped by placing the cells on ice and lysing them in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations in the cell lysates are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3 or anti-phospho-STAT5) and total STATs (as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified to determine the level of STAT phosphorylation relative to the total STAT protein.
Conclusion
Tofacitinib serves as an invaluable tool for immunological research, enabling the precise interrogation of JAK-STAT signaling in health and disease. Its well-characterized inhibitory profile and profound effects on immune cell function provide a robust platform for investigating the molecular mechanisms underlying autoimmune and inflammatory conditions. The experimental protocols outlined in this guide offer a foundation for researchers to explore the multifaceted roles of JAK kinases in the immune system.
References
- 1. JAK Kinases in Health and Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JAK Inhibitor — TargetMol Chemicals [targetmol.com]
Jak-IN-17 as a Potential Therapeutic Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Jak-IN-17" is not publicly available. This guide provides a comprehensive overview of Janus kinase (JAK) inhibitors as a therapeutic class, with a special focus on their interaction with the IL-17 signaling pathway, a critical axis in many inflammatory and autoimmune diseases. The principles, data, and methodologies presented herein are representative of the field and are intended to serve as a technical resource for the research and development of novel JAK inhibitors.
Executive Summary
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade in the regulation of immune responses, and its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a highly successful therapeutic strategy. This guide provides a detailed examination of the mechanism of action of JAK inhibitors, their selectivity profiles, their impact on the pro-inflammatory IL-17 pathway, and the experimental protocols used to characterize their activity.
The JAK-STAT Signaling Pathway and Therapeutic Intervention
The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.
JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation cascade. This blockade of JAK activity effectively dampens the downstream signaling of numerous pro-inflammatory cytokines.
Visualization of the JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Methodological & Application
Application Notes and Protocols for the Use of a Novel JAK Inhibitor, Jak-IN-17, in a Mouse Model of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase (JAK) signaling pathway plays a crucial role in the pathogenesis of RA by mediating the effects of numerous pro-inflammatory cytokines.[1][2] Consequently, JAK inhibitors have emerged as a significant class of oral therapeutics for RA.[1][3] Jak-IN-17 is a novel small molecule inhibitor of the JAK family. These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model that shares pathological and immunological features with human RA.
The protocols outlined below are based on established methodologies for testing JAK inhibitors in mouse models of arthritis. As specific in vivo data for this compound is not yet publicly available, the provided dosage and treatment schedules are based on those of other well-characterized pan-JAK inhibitors, such as tofacitinib, and should be considered a starting point for empirical determination of the optimal experimental conditions for this compound.
Mechanism of Action: The JAK-STAT Signaling Pathway in Arthritis
The JAK-STAT signaling cascade is central to the inflammatory processes in rheumatoid arthritis.[2] Upon binding of pro-inflammatory cytokines (e.g., IL-6, IL-23, IFN-γ) to their receptors, associated JAKs are activated through autophosphorylation.[4] These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[4]
In RA, this pathway is aberrantly activated, leading to the differentiation of pathogenic T helper 17 (Th17) cells and the production of inflammatory mediators like IL-17, which contribute to joint inflammation and destruction.[5][6] this compound, as a JAK inhibitor, is hypothesized to block one or more JAK isoforms, thereby interrupting this signaling cascade and ameliorating the inflammatory response.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a robust and widely used model for studying the efficacy of anti-arthritic compounds.
Materials:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
Protocol:
-
Preparation of Emulsion (Day 0):
-
Dissolve type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution 1:1 with CFA (containing 4 mg/mL Mycobacterium tuberculosis). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing the collagen solution 1:1 with IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 24.
-
Assess and score arthritis severity 3-4 times per week.
-
This compound Administration
As the optimal dose for this compound is unknown, a dose-ranging study is recommended. The following protocol is based on effective doses of other pan-JAK inhibitors in similar models.
Materials:
-
This compound compound.
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.05% Tween 80 in water).
Protocol:
-
Dose Selection (Dose-Ranging Study):
-
Establish multiple treatment groups (e.g., 1, 5, 15, 30 mg/kg) and a vehicle control group. Based on studies with similar compounds, a range of 1.5-15 mg/kg/day has shown efficacy.[7]
-
-
Preparation of Dosing Solution:
-
Prepare fresh dosing solutions daily.
-
Suspend this compound in the vehicle to the desired concentrations.
-
-
Administration:
-
Route: Oral gavage is common for small molecule inhibitors.
-
Frequency: Once or twice daily, depending on the pharmacokinetic profile of this compound. A twice-daily schedule is often used for JAK inhibitors to maintain sufficient exposure.
-
Timing: Begin treatment either prophylactically (at the time of the booster immunization on day 21) or therapeutically (once the clinical signs of arthritis appear, typically around day 28-30).
-
Data Presentation and Analysis
Clinical Assessment of Arthritis
Quantitative assessment of disease progression is crucial.
Parameters to Measure:
-
Arthritis Score: Score each paw on a scale of 0-4 based on the severity of redness and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Monitor for changes in body weight as an indicator of systemic inflammation and general health.
Table 1: Representative Clinical Efficacy Data for a JAK Inhibitor in CIA Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Change in Body Weight (%) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | -8.5 ± 2.1 |
| This compound (5 mg/kg) | 5.2 ± 0.8 | 2.9 ± 0.2 | -3.1 ± 1.5 |
| This compound (15 mg/kg) | 2.1 ± 0.5 | 2.3 ± 0.1 | +1.5 ± 1.0 |
| Positive Control (e.g., Methotrexate) | 3.5 ± 0.7 | 2.5 ± 0.2 | -1.8 ± 1.2 |
Data are presented as mean ± SEM and are hypothetical, based on typical results for effective JAK inhibitors.
Histopathological Analysis
At the end of the study, joints should be collected for histological assessment.
Protocol:
-
Euthanize mice and dissect the ankle and knee joints.
-
Fix the joints in 10% neutral buffered formalin.
-
Decalcify the tissues.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O.
-
Score for inflammation, pannus formation, cartilage damage, and bone erosion.
Table 2: Histopathological Scores
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 2.4 ± 0.3 |
| This compound (5 mg/kg) | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.4 ± 0.2 | 1.2 ± 0.2 |
| This compound (15 mg/kg) | 0.6 ± 0.2 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 |
Scores are based on a 0-3 scale (0=none, 1=mild, 2=moderate, 3=severe). Data are hypothetical.
Biomarker Analysis
Analysis of serum and tissue biomarkers can provide mechanistic insights.
Protocol:
-
Collect blood at the time of euthanasia to prepare serum.
-
Homogenize joint tissue to prepare lysates.
-
Measure cytokine levels (e.g., IL-6, IL-17, TNF-α) using ELISA or multiplex assays.
-
Analyze immune cell populations in the spleen or lymph nodes via flow cytometry (e.g., percentage of Th17 cells).
Table 3: Biomarker Analysis Data
| Treatment Group | Serum IL-6 (pg/mL) | Serum IL-17A (pg/mL) | Splenic Th17 Cells (%) |
| Vehicle Control | 150.2 ± 25.5 | 85.6 ± 15.2 | 3.5 ± 0.5 |
| This compound (5 mg/kg) | 75.8 ± 12.1 | 42.1 ± 8.9 | 1.8 ± 0.3 |
| This compound (15 mg/kg) | 25.3 ± 5.8 | 15.4 ± 4.5 | 0.9 ± 0.2 |
Data are hypothetical and represent typical outcomes.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in a mouse model of rheumatoid arthritis. By following these protocols, researchers can assess the therapeutic potential of this compound through clinical, histological, and biomarker endpoints. The provided data tables offer a clear structure for presenting quantitative results, and the diagrams illustrate the underlying mechanism and experimental design. Given the lack of specific in vivo data for this compound, careful dose-response studies are essential to determine its optimal therapeutic window.
References
- 1. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Inhibition of the JAK2/STAT3 Signaling Pathway on the Th17/IL-17 Axis in Acute Cellular Rejection After Heart Transplantation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Selective JAK2 Inhibitor in In-Vivo Experiments
Disclaimer: The compound "Jak-IN-17" is not a publicly recognized name for a specific Janus Kinase (JAK) inhibitor. Therefore, the following application notes and protocols are based on a comprehensive review of publicly available data for various selective JAK2 inhibitors used in in-vivo research. Researchers should treat these as a starting point and optimize the protocols for their specific molecule and experimental model.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. These enzymes are essential for the signal transduction of numerous cytokines and growth factors involved in inflammation, hematopoiesis, and immune responses. Specifically, JAK2 is crucially involved in signaling pathways initiated by hematopoietic growth factors such as erythropoietin (EPO) and thrombopoietin (TPO). Dysregulation of the JAK2-STAT signaling pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.
Selective JAK2 inhibitors are small molecules designed to block the activity of the JAK2 enzyme, thereby interfering with the downstream signaling cascade. These inhibitors are valuable tools for studying the role of JAK2 in various physiological and pathological processes in in-vivo experimental models. This document provides detailed application notes and protocols for the use of a representative selective JAK2 inhibitor in in-vivo experiments.
Mechanism of Action: The JAK2-STAT Signaling Pathway
JAK inhibitors function by competing with ATP for the binding site in the kinase domain of JAK enzymes, thus preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The canonical JAK2-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAK2 molecules through trans-phosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are in turn phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.
Caption: The JAK2-STAT signaling pathway and the inhibitory action of a selective JAK2 inhibitor.
Quantitative Data Summary
The following table summarizes dosages of various selective JAK2 inhibitors used in reported in-vivo mouse studies. This data should be used as a reference to guide dose-ranging studies for a novel JAK2 inhibitor.
| Inhibitor Name | Mouse Model | Route of Administration | Dosage Range | Dosing Frequency | Vehicle Formulation | Reference |
| Fedratinib (SAR302503/TG101348) | Polycythemia Vera (PV) | Not Specified | 120 - 240 mg/kg | Single dose | Not Specified | [1] |
| Ruxolitinib (INCB018424) | Acute Graft-versus-Host Disease (GVHD) | Oral Gavage | 22.5 - 90 mg/kg/day | Twice daily | 0.5% methylcellulose and 5% N,N-dimethylacetamide in water | [2] |
| AZD1480 | Autoimmune Diabetes (NOD mice) | Oral Gavage | 30 mg/kg | Twice daily | 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 | [3] |
| Generic JAK2 Inhibitors | Myeloproliferative Neoplasm (PDX model) | Intraperitoneal Injection | 50 mg/kg | Twice daily | Not Specified | [4] |
| Oclacitinib | Influenza Virus Infection | Oral Administration | 10 - 20 mg/kg | Twice daily | Not Specified | [5] |
Experimental Protocols
General Guidelines for In-Vivo Administration
Successful in-vivo experiments with JAK2 inhibitors require careful consideration of the administration route, vehicle formulation, and dosing schedule.
Administration Routes:
-
Oral Gavage (PO): A common and convenient method for repeated dosing. It is crucial to use a proper gavage needle size to avoid injury to the animal.[4]
-
Intraperitoneal Injection (IP): Allows for rapid absorption. Proper technique is essential to avoid injection into internal organs.[4]
-
Subcutaneous Injection (SC): Generally used for sustained release formulations.
-
Intravenous Injection (IV): Provides immediate systemic circulation but can be challenging for repeated dosing in mice.[4]
Vehicle Formulation: The choice of vehicle is critical for ensuring the solubility and stability of the inhibitor. Common vehicles for JAK inhibitors include:
-
Aqueous solution with a suspending agent like methylcellulose or hydroxypropyl methylcellulose to improve suspension of hydrophobic compounds.[2][3]
-
Addition of a surfactant like Tween 80 can aid in solubilization.[3]
-
For some compounds, a mixture of DMSO and a solubilizing agent in water is used.[2]
It is imperative to test the vehicle alone as a control group in all experiments to account for any potential effects of the vehicle itself.
Protocol for Oral Gavage Administration in a Mouse Model of Inflammation
This protocol provides a general framework for administering a selective JAK2 inhibitor via oral gavage.
Materials:
-
Selective JAK2 Inhibitor
-
Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in sterile water)
-
Sterile water
-
Weighing scale
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Experimental mice
Procedure:
-
Preparation of Dosing Solution: a. Calculate the required amount of the JAK2 inhibitor based on the desired dose (e.g., 30 mg/kg) and the body weight of the mice. b. Prepare the vehicle solution by dissolving hydroxypropyl methylcellulose and Tween 80 in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature. c. Weigh the calculated amount of the inhibitor and suspend it in the appropriate volume of the vehicle to achieve the final desired concentration. d. Vortex the suspension thoroughly to ensure uniformity. Sonication can be used if the compound is difficult to suspend. Prepare the dosing solution fresh daily.
-
Animal Handling and Dosing: a. Weigh each mouse accurately before dosing to calculate the precise volume to be administered. b. Gently restrain the mouse. c. Attach the gavage needle to the syringe containing the dosing solution. Ensure there are no air bubbles in the syringe. d. Carefully insert the gavage needle into the mouse's esophagus and slowly administer the calculated volume. The typical administration volume for a mouse is 5-10 mL/kg. e. Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow:
Caption: A generalized experimental workflow for in-vivo studies with a selective JAK2 inhibitor.
Concluding Remarks
The successful application of a selective JAK2 inhibitor in in-vivo experiments hinges on careful planning and execution. The information provided in these application notes serves as a guide for researchers. It is crucial to perform pilot studies to determine the optimal dose, administration route, and vehicle for the specific inhibitor and animal model being used. Adherence to ethical guidelines for animal research is paramount throughout the experimental process.
References
- 1. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using a JAK Inhibitor
Note: Initial searches for "Jak-IN-17" did not yield specific information on a compound with this designation. Therefore, these application notes utilize Ruxolitinib , a well-characterized and clinically approved JAK1/JAK2 inhibitor, as an exemplary compound to provide detailed and accurate protocols for researchers, scientists, and drug development professionals. The principles and methods described herein are broadly applicable to the characterization of other JAK inhibitors.
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of signal transduction for a wide array of cytokines and growth factors.[1] Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in numerous inflammatory diseases and malignancies, making JAKs attractive therapeutic targets.[1] Ruxolitinib is a potent inhibitor of JAK1 and JAK2, which are key in the signaling of various pro-inflammatory cytokines.[2][3][4]
These application notes provide detailed protocols for three fundamental cell-based assays to characterize the activity of JAK inhibitors like Ruxolitinib: a STAT3 phosphorylation assay, a cell proliferation assay, and a cytokine release assay.
Mechanism of Action of Ruxolitinib
Ruxolitinib competitively inhibits the ATP-binding site of the kinase domains of JAK1 and JAK2.[3][5] This prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and the subsequent transcription of target genes involved in inflammation, cell proliferation, and survival.[2][6]
Data Presentation: Ruxolitinib Inhibition Profile
The inhibitory activity of Ruxolitinib against the four JAK isoforms is summarized in the table below. This data is crucial for understanding its selectivity and potential therapeutic applications.
| Target | IC50 (nM) | Reference |
| JAK1 | 3.3 | [5][7] |
| JAK2 | 2.8 | [5][7] |
| TYK2 | 19 | [5][8] |
| JAK3 | 428 | [5][8] |
Table 1: In vitro kinase assay IC50 values for Ruxolitinib against the four human JAK isoforms.
Signaling Pathway Diagram
Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Experimental Protocols
STAT3 Phosphorylation Assay
This assay measures the ability of a JAK inhibitor to block cytokine-induced phosphorylation of STAT3, a key downstream target of JAK1/2.
Experimental Workflow Diagram:
References
- 1. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PathWhiz [pathbank.org]
- 7. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jak-IN-17 in Autoimmune Disease Models
For Research Use Only.
Introduction
Jak-IN-17 is a potent, small-molecule inhibitor of Janus kinases (JAKs), demonstrating significant efficacy in preclinical models of autoimmune diseases. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of this compound in various autoimmune disease models. The information presented is based on the current understanding of JAK inhibitors in autoimmunity and is intended to serve as a comprehensive guide for investigating the therapeutic potential of this compound.
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the signaling pathways for numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[1][2][3] Dysregulation of these pathways leads to an overactive immune response, contributing to the pathology of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5][6] this compound acts by competitively binding to the ATP-binding site of JAK enzymes, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the transcription of inflammatory genes.[2][7]
This compound Kinase Selectivity Profile
The inhibitory activity of this compound against the four members of the JAK family was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data indicates that this compound is a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and significantly less activity against JAK3. This selectivity profile suggests that this compound may offer a targeted approach to modulating the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.
| Kinase Target | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
| TYK2 | 116 |
| JAK3 | 810 |
Note: The IC50 values are representative and may vary depending on the specific assay conditions.[8][9]
Signaling Pathway Modulated by this compound
This compound exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines. The diagram below illustrates the mechanism of action of this compound in blocking this pathway.
Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.
Application in Autoimmune Disease Models
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[10]
| Parameter | Vehicle Control | This compound (30 mg/kg, BID) | p-value |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | 3.5 ± 0.8 | <0.001 |
| Paw Thickness (mm, Day 42) | 3.8 ± 0.3 | 2.1 ± 0.2 | <0.001 |
| Serum IL-6 (pg/mL) | 150 ± 25 | 45 ± 10 | <0.01 |
| Serum IL-17A (pg/mL) | 85 ± 15 | 20 ± 5 | <0.01 |
| Histological Score (Inflammation) | 3.5 ± 0.4 | 1.2 ± 0.3 | <0.001 |
| Histological Score (Bone Erosion) | 3.2 ± 0.5 | 0.8 ± 0.2 | <0.001 |
Data are presented as mean ± SEM.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Induction:
-
Day 0 (Primary Immunization): Emulsify 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Emulsify 100 µg of CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Begin treatment on day 25, or upon the first signs of arthritis.
-
Administer this compound (formulated in 0.5% methylcellulose) orally at a dose of 30 mg/kg, twice daily (BID).
-
The control group receives the vehicle (0.5% methylcellulose) on the same schedule.
-
-
Monitoring and Evaluation:
-
Monitor mice daily for signs of arthritis and measure paw thickness using a digital caliper.
-
Score arthritis severity for each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
-
Terminal Procedures (Day 42):
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, IL-17A) by ELISA.
-
Harvest hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage).
-
Isolate splenocytes for flow cytometric analysis of T-cell populations (e.g., Th1, Th17).
-
Psoriasis: Imiquimod-Induced Skin Inflammation Model
The topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces an inflammatory response that closely mimics the key features of human psoriasis, including acanthosis, parakeratosis, and infiltration of immune cells, particularly Th17 cells.[11][12][13][14]
| Parameter | Vehicle Control | This compound (30 mg/kg, BID) | p-value |
| Ear Thickness (mm, Day 6) | 0.45 ± 0.05 | 0.25 ± 0.03 | <0.001 |
| PASI Score (Erythema) | 3.8 ± 0.3 | 1.5 ± 0.2 | <0.001 |
| PASI Score (Scaling) | 3.5 ± 0.4 | 1.2 ± 0.3 | <0.001 |
| PASI Score (Thickness) | 3.6 ± 0.3 | 1.4 ± 0.2 | <0.001 |
| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 8 | <0.001 |
| Skin IL-17A mRNA (fold change) | 25 ± 5 | 5 ± 2 | <0.01 |
| Skin IL-23 mRNA (fold change) | 18 ± 4 | 4 ± 1.5 | <0.01 |
Data are presented as mean ± SEM.
Caption: Experimental workflow for the imiquimod-induced psoriasis model.
-
Animals: Female BALB/c mice, 8-10 weeks old.
-
Induction:
-
On day -1, shave the dorsal skin of the mice.
-
From day 0 to day 5, apply 62.5 mg of 5% imiquimod cream daily to the shaved back skin and the right ear.
-
-
Treatment:
-
Begin oral treatment with this compound (30 mg/kg, BID) or vehicle one hour before the first imiquimod application and continue daily for 6 days.
-
-
Monitoring and Evaluation:
-
Measure the thickness of the right ear daily using a digital caliper.
-
Score the severity of the back skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4.
-
-
Terminal Procedures (Day 6):
-
Euthanize mice and collect the treated ear and back skin.
-
Fix a portion of the skin in formalin for histological analysis (H&E staining to measure epidermal thickness).
-
Homogenize the remaining skin for RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of inflammatory cytokine gene expression (e.g., IL-17A, IL-23).
-
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible model of acute and chronic intestinal inflammation that mimics several features of human ulcerative colitis.[15]
| Parameter | Vehicle Control | This compound (30 mg/kg, BID) | p-value |
| Disease Activity Index (DAI, Day 8) | 9.5 ± 1.2 | 3.8 ± 0.7 | <0.001 |
| Body Weight Loss (%, Day 8) | -18.5 ± 2.5 | -5.2 ± 1.8 | <0.01 |
| Colon Length (cm, Day 8) | 5.8 ± 0.4 | 8.2 ± 0.5 | <0.001 |
| Histological Score (Inflammation) | 3.6 ± 0.4 | 1.5 ± 0.3 | <0.01 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 12.5 ± 2.1 | 4.8 ± 1.2 | <0.01 |
Data are presented as mean ± SEM.
Caption: Experimental workflow for the DSS-induced colitis model.
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
Administer 3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water ad libitum for 7 days.
-
-
Treatment:
-
Begin oral treatment with this compound (30 mg/kg, BID) or vehicle on day 0 and continue for 8 days.
-
-
Monitoring and Evaluation:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (each scored 0-4).
-
-
Terminal Procedures (Day 8):
-
Euthanize mice and excise the entire colon.
-
Measure the length of the colon from the cecum to the anus.
-
Fix a distal segment of the colon in formalin for histological analysis (H&E staining).
-
Homogenize another segment of the colon for the measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its efficacy is attributed to the potent and selective inhibition of the JAK1 and JAK2 kinases, leading to the suppression of key pro-inflammatory cytokine signaling pathways. The detailed protocols provided in this document are intended to facilitate further investigation into the mechanisms of action and therapeutic applications of this compound in autoimmune and inflammatory disorders.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Janus kinase Inhibitors in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Janus Kinase Antagonists in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. glpbio.com [glpbio.com]
- 9. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. Advances in Rheumatoid Arthritis Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imiquimod-Induced Psoriasis in Mice Depends on the IL-17 Signaling of Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of Psoriasis Mouse Model by Imiquimod [jove.com]
- 14. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 15. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-17: A Guide to Solubility and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Jak-IN-17, a potent Janus kinase (JAK) inhibitor. The information is intended to guide researchers in the effective preparation and application of this compound in experimental settings.
Solubility and Preparation for Experiments
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to prepare fresh solutions for each experiment or, if necessary, to store stock solutions at -20°C for a limited time.
| Solvent | Solubility | Preparation of Stock Solutions | Storage of Stock Solutions |
| Dimethyl Sulfoxide (DMSO) | Soluble | This compound is readily soluble in DMSO. For most cell-based assays, a 10 mM stock solution is recommended. To prepare, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Gentle warming and vortexing can aid dissolution. | Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C. |
| Water | Nearly Insoluble | Direct dissolution in aqueous buffers is not recommended due to the low solubility of this compound. | Not applicable. |
| Ethanol | Slightly Soluble | While some solubility is observed, preparing high-concentration stock solutions in ethanol is not advised. | Not applicable. |
Note: The stability of this compound in solution can be limited. It is best practice to prepare fresh dilutions from the frozen DMSO stock for each experiment.
Experimental Protocols
The following is a detailed protocol for a common cell-based assay to evaluate the inhibitory activity of this compound on the JAK/STAT signaling pathway.
Protocol: Inhibition of IL-6-induced STAT3 Phosphorylation in a Human Cell Line (e.g., HeLa or U266)
This protocol describes how to assess the potency of this compound in inhibiting the phosphorylation of STAT3 induced by Interleukin-6 (IL-6).
Materials:
-
HeLa or U266 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Recombinant Human IL-6
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
BCA Protein Assay Kit
Experimental Workflow:
Caption: Workflow for assessing this compound inhibition of IL-6 induced STAT3 phosphorylation.
Procedure:
-
Cell Seeding: Seed HeLa or U266 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: The next day, replace the complete medium with a serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the different concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) to the cells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Cytokine Stimulation: Add IL-6 to each well to a final concentration of 20 ng/mL (except for the unstimulated control). Incubate for 30 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the Janus kinase family of enzymes. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.
Upon cytokine binding to its receptor, the associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. This compound, by inhibiting JAKs, prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the JAK-STAT pathway by this compound.
Best Practices for the Storage and Handling of JAK Inhibitors
Introduction
Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1][2][3][4] These enzymes are crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity through the JAK-STAT pathway.[2][4][5] By blocking this pathway, JAK inhibitors can modulate the immune response, making them valuable tools in the research and treatment of autoimmune diseases, myeloproliferative neoplasms, and various inflammatory conditions.[4][6][7][8] Proper storage and handling of these compounds are critical to ensure their stability, efficacy, and the safety of laboratory personnel.
Data Presentation
Storage and Handling of Representative JAK Inhibitors
| Parameter | Recommendation | Source |
| Storage Temperature | Store at -20°C for long-term storage. Some compounds may be stable at controlled room temperature (20°C to 25°C) for shorter periods. | [9][10][11] |
| Shipping Conditions | Typically shipped on blue ice or at ambient temperature. | General Lab Practice |
| Light Sensitivity | Protect from light. Store in a tightly sealed container. | [12] |
| Hygroscopicity | Some compounds may be hygroscopic. Store in a desiccator if necessary. | General Chemical Knowledge |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. | [12][13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment. | [12][13] |
Solubility of Representative JAK Inhibitors in Common Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Generally soluble. Often used to prepare concentrated stock solutions. | [8] |
| Ethanol | Solubility varies. May require warming or sonication to dissolve. | [8] |
| Methanol | Solubility varies. | [8] |
| Water | Generally poorly soluble. Some salt forms may have improved aqueous solubility. | [8][14] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble. Stock solutions in DMSO are typically diluted into aqueous media for experiments. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects. | General Lab Practice |
Mechanism of Action: The JAK-STAT Signaling Pathway
JAK inhibitors function by competitively binding to the ATP-binding site of the JAK enzymes.[3] This prevents the phosphorylation and activation of the JAKs, which are essential for the subsequent steps in the signaling cascade.[1][5]
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface.[2][4][5] This binding event brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[5] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] Once docked, STATs are themselves phosphorylated by the JAKs.[4][5] Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and differentiation.[1][4][5]
By inhibiting JAK activity, JAK inhibitors effectively block this entire cascade, leading to a reduction in the production of pro-inflammatory mediators.[1][7]
Caption: JAK-STAT pathway and its inhibition.
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for JAK Inhibitor Activity
This protocol describes a general method to assess the inhibitory activity of a JAK inhibitor on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) using flow cytometry.[15]
Materials:
-
JAK Inhibitor (e.g., Jak-IN-17)
-
DMSO
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human cytokine (e.g., IL-6, IFN-α)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT3, anti-pSTAT1)
-
Flow cytometer
Procedure:
-
Prepare Stock Solution: Dissolve the JAK inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Culture: Culture PBMCs in RPMI-1640 with 10% FBS.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the JAK inhibitor in culture medium from the stock solution.
-
Incubate the PBMCs with the different concentrations of the JAK inhibitor (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL IL-6 to induce pSTAT3, or 100 ng/mL IFN-α to induce pSTAT1) for 15-30 minutes at 37°C.[15]
-
Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with the fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS.
-
Resuspend the cells in flow cytometry buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the cytokine-stimulated vehicle control.
-
Plot a dose-response curve and calculate the IC50 value.
-
Caption: Workflow for in vitro JAK inhibitor testing.
Protocol 2: In Vivo Animal Model of Inflammation
This protocol provides a general framework for evaluating the efficacy of a JAK inhibitor in a mouse model of inflammatory disease (e.g., collagen-induced arthritis or influenza-induced inflammation).[16]
Materials:
-
JAK Inhibitor (e.g., this compound)
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose in water)
-
Experimental animals (e.g., DBA/1 mice for arthritis, C57BL/6 mice for influenza)
-
Disease-inducing agent (e.g., collagen emulsified in Freund's adjuvant, influenza virus)
-
Calipers for measuring joint swelling (for arthritis model)
-
Scale for monitoring body weight
-
Equipment for sample collection (e.g., blood, tissue)
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the experiment.
-
Disease Induction: Induce the inflammatory disease according to the established protocol.
-
For Collagen-Induced Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
For Influenza Model: Infect mice intranasally with a sublethal dose of influenza virus.[16]
-
-
Inhibitor Formulation and Administration:
-
Prepare a suspension of the JAK inhibitor in the chosen vehicle.
-
Administer the inhibitor to the animals at the desired dose(s) and frequency (e.g., once or twice daily) via the appropriate route (e.g., oral gavage).
-
Begin treatment either prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs).
-
-
Monitoring of Disease Progression:
-
Monitor the animals daily for clinical signs of disease.
-
For Arthritis: Measure paw thickness or joint diameter using calipers and assign a clinical score based on erythema and swelling. Monitor body weight.
-
For Influenza: Monitor body weight loss and survival.[16]
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood and/or tissues for analysis.
-
Measure inflammatory markers (e.g., cytokines in serum or tissue homogenates) using ELISA or other immunoassays.
-
For arthritis models, perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the clinical scores, body weight changes, and inflammatory markers between the vehicle-treated and inhibitor-treated groups.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Caption: Workflow for in vivo JAK inhibitor testing.
Safety Precautions and Handling
JAK inhibitors, as a class of immunomodulatory agents, require careful handling.
-
General Precautions: The toxicological properties of many research-grade JAK inhibitors have not been fully evaluated.[12] Avoid prolonged or repeated exposure.[12] Do not take internally.[12] Wash hands thoroughly after handling.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Spill and Waste Disposal: In case of a spill, contain and collect the material for disposal in a chemical waste container in accordance with local regulations.[12]
-
Health Risks: It is important to be aware of the potential class-wide risks associated with JAK inhibitors that have been observed in clinical settings. These include an increased risk of serious infections, thrombosis, major adverse cardiovascular events, and malignancies.[17][18][19] While these risks are primarily associated with chronic therapeutic use in patients, they underscore the importance of minimizing exposure in a research setting.
Disclaimer: This document is intended for informational purposes only and is not a substitute for the manufacturer's product information sheet or established laboratory safety protocols. Always consult the specific safety data sheet (SDS) for the compound you are using.
References
- 1. youtube.com [youtube.com]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. healthcentral.com [healthcentral.com]
- 8. Computational Screening and Experimental Validation on Multicomponent Crystals of a New Class of Janus Kinase (JAK) Inhibitor Drug with Improved Solubility [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. zoetisus.com [zoetisus.com]
- 12. stemcell.com [stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 18. Waiting for JAK inhibitor safety data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety Recommendation on Janus kinase (JAK) Inhibitors Issued in the European Union | Pfizer [pfizer.com]
Application Notes and Protocols for Jak-IN-17 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway. This pathway is instrumental in transducing signals for a plethora of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and malignancies. Consequently, JAK inhibitors have emerged as a promising class of therapeutic agents.
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of several autoimmune diseases. The signaling cascade initiated by IL-17 involves the activation of the JAK/STAT pathway, leading to the production of downstream inflammatory mediators. Therefore, inhibiting JAK activity presents a viable strategy for mitigating the pro-inflammatory effects of IL-17.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of JAK inhibitors, with a focus on a representative compound, referred to here as Jak-IN-17. While specific data for a compound named "this compound" is not publicly available, the methodologies and principles described herein are applicable to the screening and characterization of novel JAK inhibitors. The protocols are based on established HTS assays for well-characterized JAK inhibitors such as Tofacitinib and Ruxolitinib.[1][2][3][4]
Signaling Pathway Overview
The IL-17 signaling pathway, upon ligand binding to its receptor, can activate the JAK/STAT cascade. This typically involves the phosphorylation and activation of JAKs, which in turn phosphorylate STAT transcription factors. The phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of target genes, including those for various pro-inflammatory cytokines. JAK inhibitors, like this compound, act by blocking the kinase activity of JAKs, thereby interrupting this signaling cascade.
Figure 1: Simplified IL-17/JAK/STAT signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Analysis of Representative JAK Inhibitors
The following tables summarize the inhibitory activities of well-characterized JAK inhibitors, Tofacitinib and Ruxolitinib, in various assays. This data serves as a reference for the expected performance of novel JAK inhibitors like this compound in similar HTS assays.
Table 1: Biochemical Inhibitory Activity of Ruxolitinib [3]
| Kinase | IC50 (nM, mean ± SD) |
| JAK1 | 3.3 ± 1.2 |
| JAK2 | 2.8 ± 1.2 |
| JAK3 | 428 ± 243 |
| Tyk2 | 19 ± 3.2 |
Table 2: Cellular Inhibitory Activity of Tofacitinib on IL-17 Production [1]
| Cell Type | Treatment | Outcome Measured | Inhibition |
| Human CD4+ T cells | Tofacitinib | IL-17 Production | Dose-dependent inhibition |
| Human CD4+ T cells | Tofacitinib | IFNγ Production | Dose-dependent inhibition |
Experimental Protocols
Protocol 1: Cell-Based Reporter Assay for JAK3 Inhibition
This protocol describes a high-throughput cell-based reporter assay to screen for selective JAK3 inhibitors.[5] The principle involves a cell line engineered to express a STAT5-responsive reporter gene. Activation of the JAK3 pathway by IL-2 leads to STAT5 phosphorylation and subsequent reporter gene expression. Inhibitors of JAK3 will block this process.
Experimental Workflow:
Figure 2: Workflow for a cell-based JAK inhibitor reporter assay.
Materials:
-
32D/IL-2Rβ/6xSTAT5 reporter cell line[5]
-
RPMI 1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant mouse IL-2 and IL-3
-
This compound and control compounds (e.g., Tofacitinib, DMSO)
-
384-well white, clear-bottom assay plates
-
Luciferase reporter assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Culture the 32D/IL-2Rβ/6xSTAT5 cells in RPMI 1640 medium. On the day of the assay, wash the cells to remove any residual growth factors and resuspend in serum-free medium. Dispense 20 µL of the cell suspension (e.g., at 1 x 10^5 cells/mL) into each well of a 384-well plate.
-
Compound Addition: Add 100 nL of this compound or control compounds at various concentrations to the assay plate using an acoustic liquid handler or pin tool. Include wells with DMSO as a negative control.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow the compounds to enter the cells.
-
Stimulation: Prepare solutions of IL-2 (to activate the JAK3 pathway) and IL-3 (to activate the JAK2 pathway for counter-screening) in serum-free medium. Add 5 µL of the cytokine solution to the appropriate wells. The final concentration should be pre-determined to give a robust signal (e.g., 10 ng/mL).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.
-
Signal Detection: Equilibrate the plate to room temperature. Add 25 µL of the luciferase reporter assay reagent to each well.
-
Data Acquisition: After a short incubation as per the manufacturer's instructions, measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IL-17A Secretion
This protocol outlines a high-throughput method to quantify the secretion of IL-17A from primary human CD4+ T cells, which is a downstream effect of JAK/STAT signaling.[6] This assay can be used to assess the efficacy of JAK inhibitors in a more physiologically relevant setting.
Materials:
-
Isolated human peripheral blood CD4+ T cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Th17 differentiation-polarizing cytokines (e.g., IL-6, IL-23, TGF-β)
-
This compound and control compounds
-
384-well assay plates
-
IL-17A HTRF assay kit (containing europium cryptate-labeled anti-IL-17A and d2-labeled anti-IL-17A antibodies)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture isolated CD4+ T cells in a 96-well plate in the presence of T-cell activation reagents and Th17-polarizing cytokines.
-
Simultaneously, treat the cells with a dilution series of this compound or control compounds.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Sample Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.
-
HTRF Assay:
-
In a 384-well HTRF assay plate, add a small volume (e.g., 5-10 µL) of the collected supernatant.
-
Add the HTRF antibody mix (europium cryptate- and d2-labeled antibodies) to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time (e.g., 2-4 hours), protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the concentration of IL-17A in each sample by interpolating from a standard curve. Calculate the percent inhibition of IL-17A secretion for each concentration of this compound and determine the IC50 value.
Protocol 3: Fluorescence Polarization (FP) Biochemical Assay for JAK2 Inhibition
This protocol describes a biochemical assay to directly measure the inhibition of JAK2 kinase activity by assessing the displacement of a fluorescently labeled probe from the ATP-binding site of the JAK2 pseudokinase (JH2) domain.[7]
Materials:
-
Recombinant human JAK2 JH2 domain
-
Fluorescently labeled ATP binding site tracer (JH2 probe)
-
This compound and control compounds
-
Assay buffer
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix containing the JAK2 JH2 protein and the fluorescent probe in the assay buffer at optimized concentrations.
-
Compound Addition: Add a small volume of this compound or control compounds at various concentrations to the wells of the 384-well plate.
-
Reaction Initiation: Add the master mix to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorescent probe.
Data Analysis: The binding of the probe to the larger JAK2 JH2 protein results in a high FP value, while the unbound probe has a low FP value. An effective inhibitor will displace the probe, leading to a decrease in the FP signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the high-throughput screening and characterization of novel JAK inhibitors like this compound, particularly in the context of IL-17-mediated signaling. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and profile potent and selective JAK inhibitors for further drug development. The use of well-characterized reference compounds is crucial for validating assay performance and interpreting the activity of new chemical entities.
References
- 1. The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting ex-vivo Th17 responses in Ankylosing Spondylitis by targeting Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening to Identify Inhibitors of the Type I Interferon-Major Histocompatibility Complex Class I Pathway in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput cell-based reporter assay for screening of JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Jak-IN-17 not showing expected inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jak-IN-17.
Troubleshooting Guides
This section addresses the common issue of this compound not showing the expected inhibition in experimental assays.
Q1: My experiment with this compound is not showing the expected level of inhibition. What are the potential causes and how can I troubleshoot this?
A1: A lack of expected inhibition from this compound can stem from several factors, ranging from the compound itself to the experimental setup. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound inhibition issues.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Integrity | Storage: Confirm that this compound has been stored at -20°C and protected from light and moisture. Improper storage can lead to degradation. Solubility: this compound is soluble in DMSO. Ensure that the stock solution is fully dissolved. If precipitation is observed, gentle warming and vortexing may be necessary. Prepare fresh stock solutions if in doubt. Stability: Limit the number of freeze-thaw cycles for the stock solution. Aliquoting the stock solution upon first use is recommended. |
| Experimental Setup | Concentration: Double-check all calculations for dilutions of this compound. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay. Incubation Time: The inhibitory effect of this compound may be time-dependent. Optimize the pre-incubation time of the inhibitor with the cells or enzyme before adding the stimulus or substrate. Assay Components: Ensure that other components in your assay buffer (e.g., high concentrations of serum) are not interfering with the activity of this compound.[1] |
| Cellular/Biochemical Factors | Cell Health: Ensure that the cells used are healthy and within a low passage number. Stressed or senescent cells may exhibit altered signaling pathways. Target Expression: Confirm that your cellular model expresses the target JAK kinases at sufficient levels. Pathway Activation: Ensure that the JAK-STAT pathway is being robustly activated by the chosen cytokine stimulus. A weak activation signal will result in a small dynamic range for observing inhibition. Off-Target Effects: At higher concentrations, kinase inhibitors may have off-target effects that can complicate the interpretation of results.[1][2][3] |
| Assay Type Discrepancies | Biochemical vs. Cellular Assays: It is not uncommon to observe a discrepancy between the potency of an inhibitor in a biochemical (enzymatic) assay and a cell-based assay. Factors such as cell permeability, efflux pumps, and intracellular ATP concentration can influence the apparent activity in a cellular context. |
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[4] By binding to the ATP-binding pocket of JAK enzymes, it prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[5][6] This blockade of the JAK-STAT signaling pathway inhibits the transcription of downstream target genes involved in inflammation and immune responses.[5][6]
JAK-STAT Signaling Pathway
Caption: Mechanism of action of this compound in the JAK-STAT pathway.
Q3: What are the recommended starting concentrations for this compound in cell-based assays?
A3: As a starting point, a dose-response experiment is recommended, typically ranging from 1 nM to 10 µM. Based on the activity of similar selective JAK inhibitors, the IC50 (half-maximal inhibitory concentration) in cell-based assays is expected to be in the low to mid-nanomolar range. The optimal concentration will depend on the specific cell type, stimulus, and endpoint being measured.
Representative IC50 Values for a Selective JAK1/2 Inhibitor
| Assay Type | Target | Representative IC50 (nM) |
| Biochemical | JAK1 | 1-10 |
| Biochemical | JAK2 | 1-10 |
| Biochemical | JAK3 | >100 |
| Biochemical | TYK2 | 10-50 |
| Cellular (p-STAT) | JAK1/2 dependent | 10-100 |
Note: These are representative values. The actual IC50 for this compound may vary.
Q4: How should I prepare and store this compound?
A4:
-
Reconstitution: For a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to the vial. Vortex to ensure it is fully dissolved.
-
Storage: Store the solid compound at -20°C, desiccated and protected from light. The DMSO stock solution should also be stored at -20°C in aliquots to minimize freeze-thaw cycles.
Q5: Are there any known off-target effects for JAK inhibitors?
A5: Yes, like many kinase inhibitors, JAK inhibitors can have off-target effects, especially at higher concentrations.[1][2][3] The selectivity profile of an inhibitor is crucial. While this compound is a potent JAK inhibitor, it's important to consider potential inhibition of other kinases. If unexpected phenotypes are observed, it may be beneficial to test the effect of other JAK inhibitors with different selectivity profiles or to perform a broader kinase panel screening.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT3 (p-STAT3) Inhibition
This protocol describes how to assess the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Cells expressing the target JAK and STAT proteins (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Cytokine stimulus (e.g., Interleukin-6, IL-6)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7][9][8]
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.[8]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the enzymatic activity of a purified JAK kinase.
Materials:
-
Purified, active JAK enzyme (e.g., JAK1 or JAK2)
-
Kinase assay buffer
-
Substrate (e.g., a peptide substrate for the specific JAK)
-
ATP
-
This compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of the JAK enzyme and the substrate in the same buffer.
-
Inhibitor Pre-incubation: Add the diluted this compound or DMSO to the wells of a microplate. Then, add the enzyme/substrate mixture to each well. Allow a pre-incubation of 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This should be within the linear range of the reaction.
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process of first depleting the remaining ATP and then converting the produced ADP back to ATP to generate a luminescent signal.[10]
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay helps to determine if the observed inhibition is due to a specific pathway blockade or general cytotoxicity.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO. Include a well with a known cytotoxic agent as a positive control and untreated cells as a negative control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Detection:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.
-
-
Data Analysis: Calculate the percent cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the concentration of this compound that causes a 50% reduction in cell viability (GI50 or CC50).
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. addgene.org [addgene.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Jak-IN-17 Concentration for Kinase Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Jak-IN-17, a potent inhibitor of the Janus Kinase (JAK) family, in biochemical kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which kinases does it inhibit?
This compound is a small molecule inhibitor targeting the Janus Kinase (JAK) family of tyrosine kinases, which are crucial components of the JAK-STAT signaling pathway.[1][2][3] This pathway is essential for signaling by numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[2][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.[3][4] this compound exhibits potent inhibitory activity against multiple JAK isoforms.
Q2: What is the recommended starting concentration for this compound in a kinase assay?
A good starting point for a new inhibitor is to test a wide range of concentrations spanning several orders of magnitude around its expected IC50 value. For this compound, a common starting range is from 1 nM to 10 µM. Based on its activity against various JAK isoforms, a 10-point, 3-fold serial dilution starting from 10 µM is a robust approach to determine its potency.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in assays, it should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles. For the final assay, the DMSO concentration should be kept low (typically ≤1%) to minimize its effect on kinase activity.[5]
This compound Inhibitory Profile
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound against the four members of the JAK family are summarized below. These values were determined using a standard in vitro biochemical assay at an ATP concentration equivalent to the apparent Michaelis constant (Km,app).
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2.1 | 1x |
| JAK2 | 12 | ~5.7x |
| JAK3 | 923 | ~440x |
| TYK2 | 12 | ~5.7x |
Data is representative and compiled from analogous selective JAK1 inhibitors. Actual values may vary based on specific assay conditions.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by this compound and a general workflow for optimizing its concentration in a kinase assay.
Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Figure 2. General experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
This section addresses common issues encountered when optimizing this compound concentration.
Q4: My IC50 value is significantly higher than expected. What could be the cause?
Several factors can lead to an unexpectedly high IC50 value:
-
High ATP Concentration: Most kinase inhibitors, including this compound, are ATP-competitive. If the ATP concentration in your assay is too high relative to its Km, a higher concentration of the inhibitor will be required to achieve 50% inhibition.[7][8] It is recommended to run kinase assays at an ATP concentration equal to the apparent Km of the kinase.[9]
-
Inactive Inhibitor: The this compound compound may have degraded due to improper storage or multiple freeze-thaw cycles. Ensure the stock solution is fresh and has been stored correctly.
-
Enzyme Concentration: Using too high of a kinase concentration can lead to rapid substrate depletion, affecting the accuracy of the IC50 determination. Optimize the kinase concentration to ensure the reaction remains in the linear range for the duration of the assay.[9]
-
Assay Signal Interference: The compound itself might interfere with the assay's detection method (e.g., fluorescence quenching or enhancement). Run a control with the inhibitor and detection reagents without the kinase to check for interference.[10]
Q5: I am observing high variability between my replicate wells. What should I do?
High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions of the inhibitor. Use calibrated pipettes and appropriate tips.
-
Incomplete Mixing: After adding reagents to the assay plate, ensure thorough but gentle mixing to create a homogenous reaction mixture.
-
Edge Effects: The outer wells of a microplate can be susceptible to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with buffer/media.
-
Inhibitor Precipitation: At higher concentrations, this compound may precipitate out of the aqueous assay buffer. Visually inspect the wells for any signs of precipitation. If this is an issue, you may need to adjust the highest concentration tested or the final DMSO percentage.
Q6: I am not seeing any inhibition, even at high concentrations of this compound. What is the problem?
If no inhibition is observed, consider the following:
-
Incorrect Kinase or Substrate: Verify that you are using the correct, active form of the target JAK kinase and a suitable substrate that it can phosphorylate efficiently.[11]
-
Expired or Inactive Reagents: Check the expiration dates and activity of all critical reagents, including the kinase, ATP, and detection reagents.
-
Assay Conditions: Ensure that the assay buffer composition (pH, salt concentration, necessary cofactors) is optimal for the kinase's activity.[5]
-
Fundamental Assay Problem: Run a positive control with a known, potent inhibitor of your target kinase (e.g., Staurosporine for broad-spectrum inhibition or a well-characterized JAK inhibitor like Tofacitinib) to confirm that the assay itself is working correctly.[9][12]
Figure 3. A decision tree for troubleshooting common kinase assay issues.
Experimental Protocol: In Vitro Biochemical Kinase Assay
This protocol provides a general framework for determining the IC50 of this compound using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant active JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)
-
Suitable peptide or protein substrate
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]
-
ATP solution
-
100% DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. For example, starting from a 10 mM stock, create a dilution series that will result in a final assay concentration range from 10 µM to 0.5 nM.
-
Assay Plate Preparation: Add a small volume (e.g., 100 nL) of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at 2x the final desired concentration (e.g., 2x Km,app). Add 5 µL of this solution to each well to start the reaction. The final reaction volume will be 10 µL.
-
Reaction Incubation: Mix the plate and incubate for 1 hour at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption for the 100% activity control).
-
Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis:
-
Subtract the background (0% kinase activity control) from all wells.
-
Normalize the data with the 0% inhibition (DMSO only) and 100% inhibition (no enzyme or high concentration of a potent inhibitor) controls.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Jak-IN-17 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered when working with the potent JAK inhibitor, Jak-IN-17, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, making JAK inhibitors like this compound valuable tools for research in areas such as inflammation, autoimmune disorders, and cancer.
Q2: I observed a precipitate in my cell culture media after adding this compound. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have poor solubility in aqueous solutions like cell culture media.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
Improper Stock Solution Preparation: The initial stock solution in a solvent like Dimethyl Sulfoxide (DMSO) may not be fully dissolved or may have precipitated upon storage.
-
Incorrect Dilution Method: The method of diluting the DMSO stock solution into the aqueous media is critical. Rapid addition or inadequate mixing can cause the compound to crash out of solution.
-
Media Components: Interactions between this compound and components in the cell culture media, such as proteins or salts, can sometimes lead to precipitation.
-
Temperature and pH: Changes in temperature or pH of the media upon addition of the inhibitor stock can affect its solubility.
-
Extended Incubation: Over time, even initially dissolved compounds can sometimes precipitate out of solution, especially at 37°C.
Q3: How can I prepare a stable stock solution of this compound?
Proper preparation of the stock solution is the first critical step in avoiding precipitation.
-
Solvent Selection: this compound, like many kinase inhibitors, is typically dissolved in a polar aprotic solvent such as DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This minimizes the volume of DMSO added to your cell culture, reducing potential solvent toxicity.
-
Dissolution: Ensure the compound is completely dissolved. This can be aided by gentle warming (do not exceed 37°C) and vortexing. Visually inspect the solution against a light source to ensure no solid particles are present.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | 1. Poor aqueous solubility. 2. Final concentration is too high. 3. Improper dilution technique. | 1. Pre-warm the media to 37°C before adding the inhibitor. 2. Lower the final working concentration of this compound. 3. Add the DMSO stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. 4. Serially dilute the high-concentration DMSO stock in DMSO to a lower concentration before adding it to the media. |
| Media becomes cloudy or a precipitate forms over time during incubation. | 1. Compound is coming out of solution at 37°C. 2. Interaction with media components. 3. Evaporation of media leading to increased concentration. | 1. Reduce the final concentration of this compound. 2. Consider using a serum-free or low-serum medium if compatible with your cell line, as serum proteins can sometimes contribute to precipitation. 3. Ensure proper humidification in the incubator to minimize evaporation. 4. Visually inspect cultures at regular intervals. |
| Inconsistent experimental results, possibly due to precipitation. | Variable amounts of active, dissolved inhibitor in different wells or plates. | 1. Prepare a fresh working solution of this compound in media for each experiment. 2. Ensure thorough mixing of the media after adding the inhibitor and before aliquoting to culture plates. 3. Visually inspect each well for any signs of precipitation before and during the experiment. |
Quantitative Data Summary
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mM | Should be readily soluble at this concentration. Gentle warming may be required. |
| Ethanol | Poorly Soluble | Not a recommended primary solvent for stock solutions. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media (with ≤0.1% DMSO) | Highly Variable (likely in the low µM range) | Solubility is dependent on the specific media formulation, serum concentration, and final inhibitor concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is approximately 680.7 g/mol .
-
Calculation:Volume (L) = (Mass of this compound (g) / 680.7 g/mol) / 0.010 mol/L
-
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture media
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture media. Important: Ensure the final concentration of DMSO in the media does not exceed a level toxic to your cells (typically ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed cell culture media.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound DMSO stock solution dropwise. This gradual addition and constant agitation are crucial to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix the solution for a few seconds after adding the stock to ensure homogeneity.
-
Immediately add the this compound-containing media to your cell cultures. Do not store the diluted solution for extended periods.
-
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
Common issues with Jak-IN-17 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak-IN-17, a novel Janus kinase (JAK) inhibitor. The information provided is based on common issues observed with JAK inhibitors in long-term studies and is intended to guide users in designing, executing, and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: For optimal stability, this compound should be dissolved in a suitable organic solvent such as DMSO for stock solutions. It is crucial to minimize the exposure of the compound to aqueous solutions for prolonged periods, especially at neutral or alkaline pH, as this can lead to hydrolysis. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiments. What could be the cause?
A2: A decline in the effectiveness of this compound over time in cell culture can be attributed to several factors:
-
Compound Degradation: this compound may degrade in the culture medium over time. It is advisable to replenish the medium with freshly diluted inhibitor at regular intervals.
-
Development of Cellular Resistance: Prolonged exposure to the inhibitor can lead to the selection of resistant cell populations.[1][2] This can occur through various mechanisms, including mutations in the JAK kinase domain or activation of bypass signaling pathways.[2]
-
Cell Line Instability: The genetic and phenotypic characteristics of cancer cell lines can drift over time with continuous passaging. It is good practice to use low-passage-number cells and regularly re-authenticate your cell lines.
Q3: Are there known off-target effects for this compound? How can I assess them?
A3: Like many kinase inhibitors, this compound may exhibit off-target activity, binding to other kinases with varying affinities.[3][4] These off-target effects can lead to unexpected phenotypic changes in your experiments. To assess potential off-target effects, you can:
-
Perform a kinome scan to profile the binding of this compound against a broad panel of kinases.
-
Use structurally unrelated JAK inhibitors as controls to see if the observed phenotype is specific to JAK inhibition.
-
Employ genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockout of the intended JAK target, to validate that the observed effect is on-target.
Q4: What are the potential long-term toxicities associated with JAK inhibitors like this compound?
A4: Long-term administration of JAK inhibitors in preclinical and clinical studies has been associated with certain toxicities. These can include hematological effects due to the role of JAK signaling in hematopoiesis, as well as an increased risk of infections due to the immunomodulatory nature of these compounds.[5][6] Careful monitoring of cell health and viability in long-term in vitro studies, and appropriate safety monitoring in in vivo studies, is recommended.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Media
Symptoms:
-
Precipitate formation upon dilution of DMSO stock solution into aqueous buffers or cell culture media.
-
Inconsistent experimental results.
Possible Causes:
-
This compound, like many small molecule inhibitors, may have low aqueous solubility.[7]
Solutions:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in the final aqueous solution, typically below 0.5%.
-
Use of Surfactants or Co-solvents: For in vitro assays, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent may improve solubility. However, their effects on the biological system should be carefully evaluated.
-
Sonication: Brief sonication of the solution after dilution may help to dissolve small precipitates.
-
Formulation Development: For in vivo studies, consider formulating this compound in a vehicle designed to enhance solubility and bioavailability. This may involve the use of cyclodextrins, liposomes, or other drug delivery systems.[7]
Issue 2: Emergence of Drug Resistance in Long-Term Cell Culture
Symptoms:
-
Gradual increase in the IC50 value of this compound over time.
-
Loss of downstream signaling inhibition (e.g., pSTAT) at previously effective concentrations.
-
Resumption of cell proliferation despite the presence of the inhibitor.
Possible Causes:
-
Selection of pre-existing resistant clones.
-
Acquisition of resistance-conferring mutations in the JAK kinase domain.[1][2]
-
Activation of alternative signaling pathways that bypass the need for JAK signaling.[2]
-
Upregulation of drug efflux pumps.
Troubleshooting Workflow:
Caption: Workflow for Investigating Acquired Resistance to this compound.
Experimental Protocols:
-
Protocol 1: Generation of Resistant Cell Lines
-
Culture the parental cell line in the presence of this compound at a concentration equal to the IC50 value.
-
Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.
-
Continue this process until the cells can proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 5-10 times the original IC50).
-
Isolate and expand single-cell clones from the resistant population for further characterization.[1]
-
-
Protocol 2: Sequencing of the JAK Kinase Domain
-
Isolate genomic DNA or RNA from both the parental and resistant cell lines.
-
If starting from RNA, perform reverse transcription to generate cDNA.
-
Design primers to amplify the entire coding sequence of the target JAK kinase domain.
-
Perform PCR amplification.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing.
-
Align the sequences from the resistant cells to the parental cells to identify any mutations.
-
Issue 3: Compound Instability and Degradation
Symptoms:
-
Loss of inhibitory activity of a prepared solution over time.
-
Appearance of unknown peaks in HPLC or LC-MS analysis of the compound.
Possible Causes:
-
Hydrolysis in aqueous solutions.
-
Oxidation.
-
Photodegradation.
Troubleshooting and Stability Assessment:
| Parameter | Stress Condition | Typical Observation | Recommendation |
| Hydrolytic Stability | Incubation in acidic, neutral, and alkaline aqueous buffers.[8][9] | Degradation is often faster at higher pH. | Prepare fresh solutions in a suitable buffer immediately before use. Avoid prolonged storage in aqueous solutions. |
| Oxidative Stability | Exposure to a mild oxidizing agent (e.g., H₂O₂).[10] | Loss of parent compound and formation of oxidized products. | Store the compound and solutions protected from air and light. Consider adding antioxidants for in vitro assays if compatible. |
| Photostability | Exposure to UV and visible light.[9] | Degradation upon light exposure. | Store the solid compound and solutions in amber vials or protected from light. |
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile-water mixture).[8]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature for various time points (e.g., 2, 6, 12, 24, 48 hours). Neutralize with an equimolar amount of NaOH before analysis.[9][10]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for the same time points. Neutralize with an equimolar amount of HCl before analysis.[9][10]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for the same time points.[10]
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for a defined period.[11]
-
Photolytic Degradation: Expose the solid compound or a solution to a light source (e.g., UV lamp) for a defined period.[9]
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[8][9]
Signaling Pathway and Mechanisms
The Janus kinase (JAK) family of tyrosine kinases are critical components of the signaling pathways for numerous cytokines and growth factors.[12][13] Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. JAKs then phosphorylate STATs, which dimerize and translocate to the nucleus to regulate gene expression.[12] this compound is designed to inhibit the kinase activity of JAKs, thereby blocking this signaling cascade.
Caption: The JAK-STAT Signaling Pathway and the Site of Action of this compound.
Understanding the common issues associated with the long-term use of JAK inhibitors is crucial for the successful design and interpretation of your research. This guide provides a starting point for troubleshooting common problems. For further assistance, please consult the relevant scientific literature or contact our technical support team.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Jak-IN-17 In Vivo Efficacy Technical Support Center
Welcome to the technical support center for Jak-IN-17, a novel Janus kinase (JAK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during preclinical research.
Troubleshooting Guide: Overcoming Common Hurdles in this compound In Vivo Studies
This guide provides solutions to specific issues you may encounter when evaluating the in vivo efficacy of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite potent in vitro activity | Suboptimal Pharmacokinetics (PK): Rapid clearance, low bioavailability, or poor tissue distribution of this compound.[1] | 1. Formulation Optimization: Test different vehicle formulations (e.g., solutions, suspensions, or nanoformulations) to improve solubility and stability. For example, a formulation of 0.5% hydroxypropyl methylcellulose/0.1% Tween 80 was used for the JAK1/2 inhibitor AZD1480.[2]2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.3. Dosing Regimen Adjustment: Increase dosing frequency (e.g., from once daily to twice daily) to maintain plasma concentrations above the therapeutic threshold.[2] This may be necessary if the compound has a short half-life.[3][4] |
| Inadequate Target Engagement: Insufficient concentration of this compound at the target site to effectively inhibit JAK signaling.[5] | 1. Pharmacodynamic (PD) Analysis: Measure the phosphorylation of downstream targets like STAT1 or STAT3 in peripheral blood mononuclear cells (PBMCs) or tumor tissue at various time points after dosing to confirm target inhibition.[2]2. Dose Escalation Studies: Carefully escalate the dose of this compound while monitoring for efficacy and potential toxicities. | |
| Activation of Alternative Survival Pathways: Cancer cells or immune cells may develop resistance by activating compensatory signaling pathways.[5] The JAK/STAT pathway is known to have crosstalk with MAPK and PI3K pathways.[5] | 1. Combination Therapy: Combine this compound with inhibitors of other relevant pathways, such as MEK inhibitors (e.g., selumetinib) or PI3K inhibitors.[5] In vitro synergy should be confirmed before moving to in vivo models.[5]2. Synergistic Drug Screening: Perform high-throughput screening of compound libraries to identify synergistic partners for this compound. | |
| High inter-animal variability in response | Inconsistent Drug Administration: Inaccurate dosing or variability in administration technique. | 1. Standardize Procedures: Ensure all personnel are thoroughly trained on the administration technique (e.g., oral gavage, IP injection).2. Vehicle Consistency: Prepare fresh formulations for each experiment and ensure homogeneity if using a suspension. |
| Biological Variability: Differences in animal age, weight, or microbiome can influence drug metabolism and response. | 1. Animal Selection: Use age- and weight-matched animals from a reputable supplier.2. Acclimatization: Allow sufficient time for animals to acclimatize to the facility before starting the experiment. | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects: this compound may inhibit other kinases or cellular processes. | 1. Kinome Profiling: Perform a comprehensive kinase profiling assay to assess the selectivity of this compound.2. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. |
| Immune System Modulation: As a JAK inhibitor, this compound can affect immune cell function, potentially leading to immunosuppression or other immune-related adverse events.[6][7] | 1. Immunophenotyping: Monitor immune cell populations (e.g., T cells, B cells, myeloid cells) in blood and tissues throughout the study.2. Cytokine Profiling: Measure levels of key cytokines to understand the impact of this compound on the immune response. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is a good starting point for formulating this compound for oral administration in mice?
A good starting point for oral formulations is to assess the solubility of this compound in common vehicles. A frequently used vehicle for oral gavage in preclinical studies is a solution or suspension in 0.5% (w/v) methylcellulose or hydroxypropyl methylcellulose (HPMC) with 0.1% to 0.2% (v/v) Tween 80 in water.[2] It is crucial to determine the maximum soluble concentration and the stability of the compound in the chosen vehicle.
Q2: How often should this compound be administered?
The dosing frequency depends on the pharmacokinetic properties of the compound, specifically its half-life. For compounds with a short half-life, more frequent administration (e.g., twice daily) may be required to maintain therapeutic concentrations and achieve prolonged target inhibition.[1][2] Pharmacokinetic studies are essential to determine the optimal dosing regimen.
Efficacy and Target Engagement
Q3: How can I confirm that this compound is hitting its target in vivo?
Target engagement can be confirmed through pharmacodynamic (PD) studies. This involves collecting blood or tissue samples at different time points after drug administration and measuring the phosphorylation status of downstream targets of the JAK-STAT pathway, such as STAT1, STAT3, or STAT5, using techniques like Western blotting, ELISA, or flow cytometry.[2] A significant reduction in the phosphorylation of these proteins indicates successful target engagement.
Q4: My in vitro data shows strong synergy with another compound, but this is not translating to in vivo efficacy. What could be the reason?
The discrepancy between in vitro and in vivo results is a common challenge in drug development.[5] Several factors could contribute to this, including:
-
Pharmacokinetic Mismatch: The two compounds may have different pharmacokinetic profiles, leading to suboptimal concentrations at the target site at the same time.
-
Toxicity of the Combination: The combination may be more toxic in vivo, limiting the achievable doses.
-
Complex Biology: The in vivo microenvironment is much more complex, with interactions between different cell types and the extracellular matrix that may not be recapitulated in vitro.[5]
It is important to perform pharmacokinetic and pharmacodynamic analyses for both compounds in the combination to ensure adequate exposure and target inhibition are achieved in vivo.[1]
Safety and Toxicity
Q5: What are the expected side effects of a JAK inhibitor like this compound?
JAK inhibitors can have on-target side effects related to their mechanism of action, as the JAK-STAT pathway is crucial for normal physiological processes, including hematopoiesis and immune function.[8][9] Potential side effects can include:
-
Hematological effects: Anemia and neutropenia have been observed with some JAK inhibitors.
-
Immunosuppression: Increased susceptibility to infections is a known risk.[6]
-
Gastrointestinal issues: Diarrhea and nausea can occur.
Careful monitoring of blood counts and clinical signs of infection is recommended during in vivo studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., a cell line with a known JAK mutation) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation (e.g., in 0.5% HPMC/0.1% Tween 80).
-
Administer the drug to the mice according to the planned schedule (e.g., once or twice daily by oral gavage).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and pharmacodynamic markers.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tumors, blood, and other relevant tissues.
-
Analyze the tumors for target engagement (e.g., p-STAT levels) and other biomarkers of response.
-
Protocol 2: Pharmacodynamic (PD) Assay for Target Engagement
This protocol describes how to assess the inhibition of JAK signaling in PBMCs from treated mice.
-
Blood Collection:
-
Collect blood samples from mice at various time points after a single dose of this compound (e.g., 2, 6, 12, and 24 hours).
-
-
PBMC Isolation:
-
Isolate PBMCs from the blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Ex Vivo Stimulation:
-
Stimulate the isolated PBMCs with a relevant cytokine (e.g., IFN-γ or IL-6) to induce JAK-STAT signaling.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and determine the protein concentration.
-
Analyze the phosphorylation of STAT proteins (e.g., p-STAT1 or p-STAT3) by Western blotting or a suitable immunoassay.
-
-
Data Analysis:
-
Quantify the levels of phosphorylated STAT relative to total STAT and compare the levels in this compound-treated mice to those in vehicle-treated mice.
-
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in vivo efficacy.
Troubleshooting Logic
Caption: A decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK-inhibitor ruxolitinib impairs dendritic cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
Addressing off-target effects of Jak-IN-17
Welcome to the technical support center for Jak-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you address potential challenges, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling.[1][2][3][4] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[1][2] this compound binds to the ATP-binding pocket of JAK enzymes, preventing the phosphorylation of STATs and thereby inhibiting the downstream signaling cascade.[2]
Q2: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with the known function of the intended JAK target. What could be the cause?
Unexpected phenotypes can often be attributed to off-target effects, where a compound inhibits kinases other than the intended target.[5][6] While this compound is designed for potency against a specific JAK isoform, some level of cross-reactivity with other kinases can occur, especially at higher concentrations.[5][7] Most kinase inhibitors that target the conserved ATP-binding site exhibit some degree of off-target activity.[7] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[8] Additionally, consider the cellular context, as the expression and activation levels of different kinases can influence the observed phenotype.[6]
Q3: My experimental results with this compound are not reproducible. What are the common sources of variability?
Several factors can contribute to a lack of reproducibility. These include:
-
Compound Stability and Handling: Ensure this compound is stored correctly and that stock solutions are freshly prepared. Repeated freeze-thaw cycles should be avoided.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to inhibitors.
-
Assay Conditions: Inconsistent incubation times, reagent concentrations, and detection methods can lead to variable results.
-
Off-Target Effects: At higher concentrations, off-target effects can introduce variability. It is crucial to use the lowest effective concentration of this compound.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some strategies:
-
Dose-Response Experiments: Perform a thorough dose-response analysis to determine the minimal concentration of this compound that achieves the desired on-target effect.
-
Use of Control Compounds: Include a structurally unrelated inhibitor of the same target (if available) and a negative control compound in your experiments.
-
Kinase Profiling: Conduct a broad kinase screen to identify potential off-target kinases.[8] This information can help in interpreting unexpected results.
-
Target Knockdown/Knockout Models: Use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is a direct result of inhibiting the intended target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected potency in cellular assays | 1. Compound degradation.2. High protein binding in media.3. Cell line is resistant to JAK inhibition. | 1. Prepare fresh stock solutions. Verify compound integrity.2. Test in serum-free or low-serum media.3. Confirm target expression and activation. Consider using a different cell line. |
| Cell toxicity observed at effective concentrations | 1. Off-target kinase inhibition.2. Inhibition of essential cellular processes. | 1. Perform a kinase selectivity screen to identify potential off-target liabilities.2. Lower the concentration of this compound and/or reduce the treatment duration.3. Assess cell viability with multiple assays (e.g., Annexin V/PI staining, caspase activity). |
| Inconsistent phosphorylation status of downstream targets (e.g., STATs) | 1. Suboptimal stimulation conditions.2. Variability in inhibitor treatment time.3. Cell line heterogeneity. | 1. Optimize cytokine or growth factor stimulation time and concentration.2. Ensure consistent timing of inhibitor pre-incubation and stimulation.3. Use a clonal cell line or sort for a homogenous population. |
| Discrepancy between biochemical and cellular assay results | 1. Poor cell permeability of the compound.2. Active efflux of the compound by transporters (e.g., P-glycoprotein).3. High intracellular ATP concentration competing with the inhibitor. | 1. Assess cell permeability using a suitable assay (e.g., PAMPA).2. Test for inhibition of efflux pumps or use cell lines with low transporter expression.3. This is an inherent challenge with ATP-competitive inhibitors; ensure dose-response is carefully evaluated. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 50 |
| JAK3 | 150 |
| TYK2 | 75 |
| Off-Target Kinase A | >1000 |
| Off-Target Kinase B | 800 |
| Off-Target Kinase C | >1000 |
IC50 values were determined using a standard in vitro kinase assay.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) |
| Cell Line A (JAK1-dependent) | pSTAT1 Inhibition | 20 |
| Cell Line B (JAK2-dependent) | pSTAT3 Inhibition | 200 |
| Cell Line C (Control) | Cell Viability (72h) | >5000 |
EC50 values represent the concentration of this compound required to elicit a half-maximal response in the respective cellular assays.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the IC50 of this compound against a panel of kinases.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
This compound (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the kinase tracer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT Analysis
Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cells of interest (e.g., TF-1, HEL)
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
This compound (various concentrations)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT signal to the total STAT and loading control (e.g., β-actin).
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Cell Viability Issues with Jak-IN-17 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability problems during experiments with the potent JAK inhibitor, Jak-IN-17.
Understanding this compound
This compound is a potent, reversible, and ATP-competitive pan-Janus kinase (JAK) inhibitor. It targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyk2, which are critical components of the JAK/STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in inflammation, immunity, and cell proliferation.[1] Inhibition of this pathway can lead to decreased cell proliferation and, in some cases, apoptosis (programmed cell death), which may manifest as reduced cell viability in in vitro experiments.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant decrease in cell viability after treating my cells with this compound?
A1: A decrease in cell viability is an expected outcome of treatment with a potent pan-JAK inhibitor like this compound in many cell types. The JAK/STAT pathway is crucial for the survival and proliferation of various cells, particularly those dependent on cytokines for growth. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis.[2] The extent of this effect is cell-type dependent and concentration-dependent.
Q2: At what concentration should I use this compound to minimize cytotoxicity while still achieving effective JAK inhibition?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your specific cell line. As a starting point, based on data for similar pan-JAK inhibitors, a concentration range of 0.1 µM to 10 µM is often used in initial experiments.[3][4]
Q3: How quickly should I expect to see an effect on cell viability after this compound treatment?
A3: The onset of reduced cell viability can vary. Effects on signaling pathways, such as decreased STAT phosphorylation, can be observed within hours.[3] However, a noticeable decrease in cell viability, often due to apoptosis, may take longer, typically between 24 to 72 hours of continuous exposure.[2][5]
Q4: Are there any known off-target effects of this compound that could contribute to unexpected cell death?
A4: While this compound is a potent JAK inhibitor, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. Comprehensive kinase profiling for this compound is not widely published. However, some JAK inhibitors have been shown to affect other kinases.[1] If you observe excessive cytotoxicity at concentrations that are not expected to be specific for JAK inhibition, consider the possibility of off-target effects.
Q5: My vehicle control (e.g., DMSO) is also showing some cytotoxicity. What should I do?
A5: High concentrations of solvents like DMSO can be toxic to cells. It is essential to keep the final concentration of the vehicle as low as possible, typically below 0.1% (v/v). Always include a vehicle-only control in your experiments to assess the baseline level of cytotoxicity from the solvent. If the vehicle control shows significant toxicity, you may need to reduce its concentration or explore alternative, less toxic solvents.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell viability assays.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability results between replicates. | - Uneven cell seeding. - Inconsistent drug concentration. - Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding. - Use a multichannel pipette for seeding and treatment. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Complete cell death observed even at the lowest concentration of this compound. | - Cell line is highly sensitive to JAK inhibition. - Incorrect drug concentration (too high). - Contamination of cell culture or drug stock. | - Perform a wider dose-response curve starting from a much lower concentration (e.g., nanomolar range). - Verify the stock solution concentration and perform serial dilutions carefully. - Check for signs of microbial contamination in your cell culture. |
| No effect on cell viability, even at high concentrations. | - Cell line is resistant to JAK inhibition. - this compound is inactive. - Insufficient incubation time. | - Confirm that your cell line expresses active JAK/STAT signaling. You can do this by Western blot for phosphorylated STAT proteins. - Check the storage and handling of your this compound stock. - Extend the treatment duration (e.g., up to 72 hours). |
| Precipitate formation in the cell culture medium after adding this compound. | - Poor solubility of this compound at the tested concentration. | - Check the solubility information provided by the supplier. This compound is typically soluble in DMSO.[6] - Ensure the final DMSO concentration in the medium is low. - Prepare fresh dilutions from the stock solution for each experiment. |
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of a similar pan-JAK inhibitor, referred to as "JAK Inhibitor I," on various JAK kinases. This can serve as a reference for expected potency.
| Kinase | IC50 / Ki |
| JAK1 | 15 nM (IC50) |
| JAK2 | 1 nM (IC50) |
| JAK3 | 5 nM (Ki) |
| Tyk2 | 1 nM (IC50) |
| Data for "JAK Inhibitor I" (Pyridone 6), a compound with a similar profile to this compound.[6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines a general method for determining cell viability upon treatment with this compound using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis in response to this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry immediately.[7][8][9] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for assessing the impact of this compound on cell viability and apoptosis.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by JAK2 inhibition is mediated by Bim and enhanced by the BH3 mimetic ABT-737 in JAK2 mutant human erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK Inhibitor I [sigmaaldrich.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Inconsistent results with Jak-IN-17 experiments
Welcome to the technical support center for Jak-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and ensure consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound. The guides are in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Inconsistent Inhibition of STAT Phosphorylation
Question: I am observing variable or no inhibition of STAT phosphorylation in my Western blot analysis after treating cells with this compound. What could be the cause?
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to achieve effective inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect Timing of Treatment and Stimulation: The pre-incubation time with this compound before cytokine stimulation and the duration of the stimulation itself are critical parameters. Ensure you are following a consistent and optimized protocol.
-
Cell Health and Passage Number: Unhealthy or high-passage-number cells can exhibit altered signaling responses. Always use cells that are healthy, actively dividing, and within a low passage number range.
-
Reagent Quality: Ensure that this compound is properly stored and has not degraded. Similarly, verify the activity of the cytokine used for stimulation.
Recommended Troubleshooting Workflow:
Issue 2: High Variability in Cell Viability/Proliferation Assays
Question: My cell proliferation assay results with this compound are not reproducible. What are the potential reasons for this inconsistency?
Possible Causes and Solutions:
-
Inappropriate Seeding Density: The initial number of cells seeded can significantly impact proliferation rates. It is important to optimize the seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile media.
-
Inconsistent Incubation Times: Ensure that the incubation time with this compound is consistent across all experiments.
-
Serum Concentration: The concentration of serum in the cell culture medium can affect both cell proliferation and the potency of the inhibitor. Use a consistent and appropriate serum concentration for your cell line.
Recommended Seeding Densities and Incubation Times for Common Cell Lines:
| Cell Line | Seeding Density (cells/well in 96-well plate) | Recommended Incubation Time with this compound |
| HeLa | 2,000 - 5,000 | 48 - 72 hours |
| A549 | 3,000 - 7,000 | 48 - 72 hours |
| HEK293 | 5,000 - 10,000 | 24 - 48 hours |
| Jurkat | 10,000 - 20,000 | 48 - 72 hours |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK kinase domain and preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This effectively blocks the downstream signaling cascade initiated by various cytokines and growth factors that are crucial for immune responses and cell proliferation.[2][4][5]
Q2: Which JAK isoforms does this compound inhibit?
A2: The selectivity profile of this compound is provided in the table below. The IC50 values were determined using in vitro kinase assays.
| JAK Isoform | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 10 |
| JAK3 | 500 |
| TYK2 | 100 |
Q3: What are the potential off-target effects of this compound?
A3: While this compound is highly selective for JAK1 and JAK2, cross-reactivity with other kinases is possible at higher concentrations. It is advisable to perform experiments at the lowest effective concentration to minimize off-target effects. Crosstalk between the JAK-STAT pathway and other signaling pathways, such as the MAPK and PI3K-Akt pathways, has been reported.[6] Inhibition of JAKs may indirectly affect these pathways in certain cellular contexts.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound should be dissolved in DMSO to prepare a stock solution (e.g., 10 mM). The stock solution should be stored at -20°C or -80°C and protected from light. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, starve the cells in serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6, IFN-γ) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT to confirm equal protein loading.
Protocol 2: In Vitro Kinase Assay for IC50 Determination
-
Assay Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by a specific JAK isoform.
-
Reagents: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme, kinase buffer, ATP, and a suitable peptide substrate.
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the JAK enzyme, the peptide substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that causes 50% inhibition of the kinase activity.
Protocol 3: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Jak-IN-17 treatment protocols for better outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving Jak-IN-17, a novel Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] It primarily targets the ATP-binding site within the kinase domain of JAK enzymes, preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] This blockade of the JAK-STAT signaling pathway ultimately inhibits the transcription of various genes involved in inflammatory and immune responses.[1][3]
Q2: What are the primary cellular effects of this compound treatment?
A2: Treatment with this compound is expected to lead to a dose-dependent reduction in the phosphorylation of JAKs and their downstream STAT targets. This can result in the suppression of pro-inflammatory cytokine production and inhibition of immune cell proliferation and differentiation.[3][5] In cancer cell lines with activating JAK mutations, this compound can induce cell cycle arrest and apoptosis.[6][7]
Q3: How should this compound be stored?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for this compound?
A4: this compound is known to have poor solubility in aqueous solutions.[8] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[8] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Compound Solubility
Symptoms:
-
Precipitate observed in the stock solution or culture medium after dilution.
-
High variability in experimental results between replicates.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate initial dissolution | Ensure the compound is completely dissolved in the organic solvent before making aqueous dilutions. Gentle warming and vortexing may aid dissolution. |
| Precipitation upon dilution | Prepare intermediate dilutions in a serum-free medium or PBS before adding to the final culture medium. Consider using a solubilizing agent or formulating the compound in a vehicle more suitable for aqueous environments. |
| Low-quality solvent | Use anhydrous, high-purity DMSO for preparing stock solutions. |
| Improper storage | Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Issue 2: Lack of Expected Biological Activity
Symptoms:
-
No significant inhibition of JAK/STAT phosphorylation at expected concentrations.
-
No effect on cell viability or cytokine production.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Compound degradation | Verify the integrity of the compound. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR. Use freshly prepared solutions for critical experiments. |
| Suboptimal treatment conditions | Optimize the treatment duration and concentration range. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and endpoint. |
| Cell line resistance | Some cell lines may exhibit intrinsic or acquired resistance to JAK inhibitors.[9] Consider using a different cell line or investigating potential resistance mechanisms. |
| Incorrect experimental readout | Ensure that the chosen downstream markers (e.g., p-STAT3) are appropriate for the specific cytokine stimulation or cellular context being investigated. |
Issue 3: Off-Target Effects or Cellular Toxicity
Symptoms:
-
Unexpected changes in cell morphology or signaling pathways unrelated to JAK/STAT.
-
High levels of cytotoxicity at concentrations where specific target inhibition is not yet maximal.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inhibition of other kinases | Many kinase inhibitors have off-target effects.[10] It is crucial to profile the selectivity of this compound against a panel of kinases. If significant off-target activity is suspected, results should be confirmed using a structurally different JAK inhibitor or with genetic approaches like siRNA or CRISPR. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control in all experiments. |
| Compound-induced cellular stress | High concentrations of small molecules can induce stress responses. Assess markers of cellular stress, such as apoptosis (caspase activation, PARP cleavage) or autophagy. |
Data Presentation
Table 1: Illustrative Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC₅₀ (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 55.7 |
| TYK2 | 25.3 |
| Note: These are representative data and may not reflect the actual values for this compound. |
Table 2: Example of this compound Effect on Cell Viability in a JAK-dependent Cell Line
| This compound Concentration (nM) | Percent Viability (relative to vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 10 | 92% |
| 100 | 75% |
| 1000 | 45% |
| 10000 | 15% |
| Note: These are representative data and may not reflect the actual values for this compound. |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): For experiments involving cytokine stimulation, starve cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to treatment.
-
Pre-treatment with this compound: Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 for STAT3 activation) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percent viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Novel Compound, ND-17, Regulates the JAK/STAT, PI3K/AKT, and MAPK Pathways and Restrains Human T-lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Jak-IN-17 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to the JAK inhibitor, Jak-IN-17, in cell lines. While this compound is a specific research compound, the principles and strategies for overcoming resistance to ATP-competitive JAK inhibitors are often broadly applicable. The information provided here is based on extensive research into resistance mechanisms against various JAK inhibitors, particularly those targeting JAK2.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What are the common mechanisms of resistance to JAK inhibitors?
A1: Resistance to JAK inhibitors, including ATP-competitive inhibitors like this compound, can arise through several mechanisms. These can be broadly categorized as:
-
Genetic Resistance: This primarily involves the acquisition of point mutations in the kinase domain of the JAK protein, which can prevent the inhibitor from binding effectively.[1][2][3][4]
-
Functional or Molecular Resistance: This occurs when the cell activates alternative signaling pathways to bypass the inhibition of the JAK-STAT pathway or upregulates pro-survival proteins.[2][5] This can include:
Q2: How can I confirm that my cells are resistant to this compound?
A2: Resistance can be confirmed by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. A significant rightward shift in the IC50 curve compared to the parental, sensitive cell line indicates resistance. This is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Q3: What are some of the known mutations that confer resistance to JAK inhibitors?
A3: Several mutations in the JAK2 kinase domain have been identified that confer resistance to type-I JAK inhibitors. While specific mutations for this compound are not documented, mutations found to cause resistance to other JAK inhibitors, such as ruxolitinib, are likely relevant. Some examples are provided in the table below.
| Mutation | Location | Effect on Inhibitor Binding | Cross-Resistance |
| JAK2 Y931C | ATP/ruxolitinib binding site | Reduces binding affinity. | Confers resistance to multiple type-I JAK inhibitors.[3] |
| JAK2 L983F | ATP/ruxolitinib binding site | Sterically hinders inhibitor binding. | Confers resistance to multiple type-I JAK inhibitors.[3] |
| JAK2 G993A | ATP/ruxolitinib binding site | Modulates the mobility of the activation loop, enabling JAK2 activation even with the inhibitor bound. | Confers resistance to both type-I and type-II JAK inhibitors.[3][7] |
| JAK2 V617F | Pseudokinase domain | Activating mutation that can be a primary driver of malignancy and can acquire secondary resistance mutations. | Not a primary resistance mutation to ATP-competitive inhibitors but is a common activating mutation in myeloproliferative neoplasms.[1][6][8] |
Q4: Are there different types of JAK inhibitors, and could switching to another inhibitor help overcome resistance?
A4: Yes, JAK inhibitors can be classified based on their binding mode.
-
Type-I inhibitors are ATP-competitive and bind to the active conformation of the kinase. This compound is likely a type-I inhibitor.
-
Type-II inhibitors bind to the inactive conformation of the kinase, often in an allosteric site in addition to the ATP-binding pocket.[2][9]
Switching to a type-II JAK inhibitor may be effective if resistance is caused by mutations that affect the binding of type-I inhibitors. However, some mutations, like G993A, can confer resistance to both types.[3][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming resistance to this compound in your cell line experiments.
Problem: Decreased efficacy of this compound in my cell line.
Step 1: Confirm Resistance
-
Action: Perform a cell viability assay (e.g., MTT assay) to compare the IC50 of this compound in your suspected resistant cells versus the parental, sensitive cells.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cells.
Step 2: Investigate the Mechanism of Resistance
-
Action 1: Check for Downstream Signaling Pathway Reactivation.
-
Use Western blotting to assess the phosphorylation status of STAT3 (p-STAT3) and STAT5 (p-STAT5) in the presence and absence of this compound in both sensitive and resistant cells.
-
Expected Outcome: Resistant cells may show persistent or reactivated p-STAT3/5 levels despite treatment with this compound.[1]
-
-
Action 2: Sequence the JAK Kinase Domain.
-
Extract RNA from your resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of the relevant JAK protein (e.g., JAK2).
-
Expected Outcome: Identification of point mutations in the ATP-binding pocket or other critical regions.[3]
-
-
Action 3: Probe for Activation of Alternative Pathways.
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, consider the following strategies:
| Identified Mechanism | Proposed Strategy | Rationale |
| Reactivation of JAK-STAT signaling | - Consider a more potent or a type-II JAK inhibitor. - Combination with an HSP90 inhibitor. | A different inhibitor might have a higher affinity or a different binding mode. HSP90 is a chaperone protein for JAK2, and its inhibition leads to JAK2 degradation.[1] |
| JAK kinase domain mutation | - Switch to a type-II JAK inhibitor if the mutation is sensitive. - Combination therapy targeting downstream pathways. | Type-II inhibitors bind differently and may not be affected by certain mutations. If the JAK protein is irreversibly activated, targeting downstream effectors is necessary.[2] |
| Activation of MAPK or PI3K/AKT pathways | - Combination therapy with a MEK inhibitor (for MAPK pathway) or a PI3K/AKT inhibitor. | Dual inhibition of parallel survival pathways can be synergistic and prevent the cell from escaping the effects of single-agent therapy. |
| Upregulation of Bcl-xL | - Combination therapy with a Bcl-2/Bcl-xL inhibitor (e.g., navitoclax). | Directly targeting the anti-apoptotic machinery can re-sensitize cells to JAK inhibition.[2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.[10][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated STAT (p-STAT)
This protocol is for detecting the activation status of the JAK-STAT pathway.[14][15][16][17][18]
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) or p-STAT5 (Tyr694) overnight at 4°C. Also, probe a separate membrane with antibodies for total STAT3 and STAT5 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol is to quantify apoptosis in response to this compound treatment.[19][20][21][22]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Canonical JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for identifying and addressing this compound resistance.
Caption: A logical decision tree for troubleshooting the mechanism of resistance.
References
- 1. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. addgene.org [addgene.org]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of Tofacitinib and Other Janus Kinase Inhibitors
A head-to-head comparison of the in vitro performance of tofacitinib against other selective JAK inhibitors is crucial for researchers in immunology and drug discovery. This guide provides a detailed analysis of their biochemical and cellular activities, supported by experimental data and protocols.
Note on Jak-IN-17: As of late 2025, publicly available in vitro data, including IC50 values and detailed experimental protocols for the compound designated "this compound," is limited. This compound is described as a potent JAK inhibitor in patent literature (WO2021185305A1)[1]. Due to the absence of specific quantitative data for this compound, this guide will provide a comprehensive in vitro comparison between the well-characterized JAK inhibitor, tofacitinib, and another clinically relevant inhibitor, baricitinib, to illustrate the requested comparative framework.
Introduction to JAK Inhibition
Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for the signaling of numerous cytokines and growth factors.[2] This signaling occurs through the JAK-STAT pathway, which plays a critical role in immunity, inflammation, and hematopoiesis.[2][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Small molecule JAK inhibitors (JAKinibs) act by competing with ATP for the catalytic binding site in the kinase domain of JAKs, thereby blocking the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][4]
Tofacitinib, a first-generation JAK inhibitor, was initially designed as a selective JAK3 inhibitor but has demonstrated broader activity against other JAK isoforms.[1] Baricitinib is another JAK inhibitor with a distinct selectivity profile. Understanding the nuances of their in vitro performance is key to predicting their biological effects and potential therapeutic applications.
Biochemical Potency and Selectivity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. The selectivity of a JAK inhibitor is determined by comparing its IC50 values across the different JAK family members.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2:JAK1 Ratio | JAK3:JAK1 Ratio | TYK2:JAK1 Ratio |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | 5.1 | 3.6 | 32.4 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | 1.0 | >67.8 | 9.0 |
Data compiled from various in vitro enzymatic assays. Absolute values can vary between different assay formats and conditions.
Tofacitinib demonstrates potent inhibition of JAK1, JAK2, and JAK3, with less activity against TYK2.[3] In contrast, baricitinib is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.
Cellular Activity and Pathway Inhibition
Beyond enzymatic assays, evaluating the inhibitory activity in a cellular context provides a more biologically relevant understanding of a compound's efficacy. These assays typically measure the inhibition of cytokine-induced STAT phosphorylation.
Tofacitinib has been shown to effectively inhibit the signaling of various cytokines. For instance, it inhibits IL-6-induced STAT1 and STAT3 phosphorylation with IC50 values of 23 nM and 77 nM, respectively.[5] It also potently inhibits IL-2-mediated T-cell proliferation and IL-15-induced CD69 expression.[5]
Baricitinib also demonstrates potent inhibition of cytokine signaling in cellular assays. Both tofacitinib and baricitinib show similar overall profiles of cytokine inhibition at clinically relevant concentrations, particularly for cytokines that signal through JAK1-dependent pathways.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for comparing JAK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are representative protocols for key experiments.
Enzymatic Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the IC50 of inhibitors against purified JAK enzymes.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 catalytic domains.
-
Biotinylated peptide substrate (e.g., Biotin-LC-EQEDEPEGDYFEWLE).
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-allophycocyanin (SA-APC) conjugate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitors (Tofacitinib, Baricitinib) in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the JAK enzyme, peptide substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and plot the inhibitor concentration versus percentage of inhibition to determine the IC50 value.
-
Cellular Phospho-STAT Flow Cytometry Assay
-
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated cells.
-
Materials:
-
Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cytokines (e.g., IL-6 for pSTAT1/3, IFN-α for pSTAT5).
-
Test inhibitors (Tofacitinib, Baricitinib) in DMSO.
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3).
-
-
Procedure:
-
Pre-incubate whole blood or PBMCs with serial dilutions of the inhibitors for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately by adding a fixation buffer.
-
Lyse red blood cells (if using whole blood).
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STATs.
-
Acquire the data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Plot the inhibitor concentration versus the percentage of inhibition of the pSTAT signal to determine the cellular IC50 value.
-
Conclusion
The in vitro comparison of JAK inhibitors like tofacitinib and baricitinib reveals distinct selectivity profiles that likely contribute to their unique biological and clinical effects. Tofacitinib acts as a pan-JAK inhibitor with a preference for JAK1/3, while baricitinib is more selective for JAK1/2. The choice of inhibitor for research or therapeutic development will depend on the specific JAK-dependent pathways one aims to target. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring robust and reproducible data for informed decision-making in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Compound, ND-17, Regulates the JAK/STAT, PI3K/AKT, and MAPK Pathways and Restrains Human T-lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-world Effectiveness and Safety of Janus Kinase Inhibitors in Alopecia Areata: A Retrospective Cohort Study of 72 Patients | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 5. Therapy outcomes of IL-17 and JAK inhibitors in rosacea: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbr-pub.org.cn [jbr-pub.org.cn]
A Comparative Guide to Pan-JAK and Selective JAK Inhibitors for Researchers
Disclaimer: This guide provides a comparative overview of Janus kinase (JAK) inhibitors. While the initial topic of interest was "JAK-IN-17," a thorough search of publicly available scientific literature and patent databases did not yield specific quantitative biochemical or cellular activity data for a compound with this designation. Therefore, this guide uses Tofacitinib , a well-characterized pan-JAK inhibitor, as a representative example for comparison against other JAK inhibitors with varying selectivity profiles. This approach aims to provide researchers, scientists, and drug development professionals with a valuable framework for understanding the performance differences between pan-JAK and more selective JAK inhibitors, supported by experimental data.
Introduction to JAK Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling.[1] These signaling pathways are integral to immune responses and hematopoietic processes. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[1] JAK inhibitors are small molecules that modulate this pathway by competing with ATP for the kinase domain's binding pocket, thereby preventing the phosphorylation and activation of STAT proteins.[2] These inhibitors are broadly classified based on their selectivity for the different JAK isoforms. Pan-JAK inhibitors, as the name suggests, inhibit multiple JAK family members, whereas selective inhibitors are designed to target specific JAKs, a strategy aimed at potentially improving the therapeutic window and reducing off-target effects.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) in biochemical assays is a key metric for assessing the potency of a kinase inhibitor against its target. The following table summarizes the reported IC50 values for Tofacitinib (as a representative pan-JAK inhibitor) and other notable JAK inhibitors with different selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | Target Selectivity | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source(s) |
| Tofacitinib | Pan-JAK (JAK1/3 > JAK2) | 1.7 - 112 | 1.8 - 20 | 0.75 - 1.6 | 16 - 34 | [2][3] |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | [4] |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | 428 | 19 | [5][6] |
| Upadacitinib | JAK1 | 45 | 109 | 2100 | 4700 | [4] |
Cellular Activity: Inhibition of STAT Phosphorylation
To understand the functional consequences of JAK inhibition within a cellular context, assays measuring the phosphorylation of STAT proteins (pSTAT) downstream of cytokine stimulation are employed. The IC50 values in these cellular assays reflect the inhibitor's ability to block specific cytokine signaling pathways.
| Inhibitor | Cell-Based Assay | Stimulating Cytokine | Measured Endpoint | IC50 (nM) | Data Source(s) |
| Tofacitinib | Human T-cells | IL-2 | pSTAT5 | ~10 | [7] |
| Human whole blood | IL-6 | pSTAT3 | ~80 | [7] | |
| Baricitinib | Human whole blood | GM-CSF | pSTAT5 | Potent Inhibition | [7] |
| Ruxolitinib | FDCP cells (expressing JAK2 V617F) | - | Cell Proliferation | 100-130 | [6] |
| Upadacitinib | Human whole blood | IL-6 | pSTAT3 | Potent Inhibition | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: The canonical JAK-STAT signaling pathway.
Caption: General experimental workflow for JAK inhibitor characterization.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents and Materials: Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a biotinylated peptide substrate (e.g., a peptide derived from STAT1); ATP; a europium-labeled anti-phosphotyrosine antibody; and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The JAK enzyme is incubated with the test compound at various concentrations in a suitable assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (europium-labeled antibody and SA-APC) are added.
-
After an incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay (Ex Vivo/In Vitro)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Methodology: Flow cytometry is a widely used technique for this purpose.[8]
-
Reagents and Materials: Whole blood or isolated peripheral blood mononuclear cells (PBMCs); specific cytokines (e.g., IL-2, IL-6, IFN-γ); the JAK inhibitor being tested; fixation and permeabilization buffers; and fluorochrome-conjugated antibodies against specific pSTAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[8]
-
Procedure:
-
Whole blood or PBMCs are pre-incubated with the JAK inhibitor at various concentrations for a specified time (e.g., 1 hour).[8]
-
Cells are then stimulated with a specific cytokine to induce STAT phosphorylation (e.g., IL-6 to induce pSTAT3).[8]
-
The stimulation is stopped, and the red blood cells are lysed (for whole blood samples).
-
The remaining cells are fixed and permeabilized to allow intracellular antibody staining.
-
Cells are stained with fluorochrome-conjugated anti-pSTAT antibodies.
-
The fluorescence intensity of the stained cells is analyzed by flow cytometry.
-
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is determined for each condition. The percentage of inhibition is calculated relative to the cytokine-stimulated control, and the cellular IC50 value is determined.
Conclusion
The landscape of JAK inhibitors is diverse, with compounds exhibiting a range of potencies and selectivities. Pan-JAK inhibitors like Tofacitinib demonstrate broad activity against multiple JAK isoforms, which can be therapeutically beneficial but may also contribute to a wider range of side effects. In contrast, more selective inhibitors, such as the JAK1-selective Upadacitinib, are designed to target specific signaling pathways more precisely, with the aim of optimizing the risk-benefit profile. The choice of inhibitor for research or therapeutic development depends on the specific biological question or disease pathology being addressed. The experimental protocols outlined in this guide provide a foundation for the robust characterization and comparison of novel and existing JAK inhibitors. As the field continues to evolve, a thorough understanding of the biochemical and cellular profiles of these compounds will remain critical for advancing their application in medicine.
References
- 1. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibitors impair GM-CSF-mediated signaling in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of JAK-IN-17 and Ruxolitinib in Kinase Inhibition and Cellular Activity
A comparative analysis of the JAK inhibitor ruxolitinib is provided below. Comprehensive searches for "Jak-IN-17" did not yield a specific, publicly documented Janus kinase inhibitor under this designation. This suggests "this compound" may be an internal project name, a misnomer, or a compound not yet described in scientific literature. Consequently, a direct head-to-head comparison is not feasible at this time. The following guide focuses on the well-characterized and clinically approved JAK inhibitor, ruxolitinib, to serve as a detailed reference for researchers, scientists, and drug development professionals.
Ruxolitinib: A Comprehensive Profile
Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in hematopoiesis and immune function.[2] Dysregulation of this pathway is a key pathogenic driver in myeloproliferative neoplasms (MPNs), such as myelofibrosis and polycythemia vera.[2] Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of JAK1 and JAK2, thereby blocking their phosphotransferase activity.[1] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the expression of genes involved in cell proliferation, differentiation, and survival.[2]
Quantitative Performance Data
The following tables summarize the key in vitro and clinical efficacy data for ruxolitinib.
Table 1: In Vitro Kinase and Cellular Potency of Ruxolitinib
| Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| JAK1 | Cell-free kinase | 3.3 | [3] |
| JAK2 | Cell-free kinase | 2.8 | [3] |
| TYK2 | Cell-free kinase | 19 | [3] |
| JAK3 | Cell-free kinase | 428 | [3] |
| JAK2 V617F | Cellular Proliferation (Ba/F3) | 127 | [3] |
| Erythroid Progenitors (PV patients) | Colony Formation | 67 | [4] |
| Erythroid Progenitors (Healthy) | Colony Formation | >400 | [3] |
Table 2: Clinical Efficacy of Ruxolitinib in Myelofibrosis (COMFORT-I Trial)
| Endpoint | Ruxolitinib (n=155) | Placebo (n=154) | P-value | Reference(s) |
| ≥35% Spleen Volume Reduction at Week 24 | 41.9% | 0.7% | <0.001 | [5] |
| Mean Spleen Volume Change at Week 24 | -31.6% | +8.1% | <0.001 | [5] |
| ≥50% Improvement in Total Symptom Score at Week 24 | 45.9% | 5.3% | <0.001 | [5] |
| Mean Change in Total Symptom Score at Week 24 | -46.1% | +41.8% | <0.001 | [5] |
Table 3: Effect of Ruxolitinib on JAK2 V617F Allele Burden
| Study Population | Duration of Treatment | Mean Change in Allele Burden from Baseline | Reference(s) |
| Myelofibrosis (COMFORT-I) | 24 weeks | Decrease (vs. increase in placebo) | [6] |
| Polycythemia Vera (RESPONSE) | 32 weeks | -12.2% | [7] |
| Polycythemia Vera (RESPONSE) | 208 weeks | Consistent reduction (up to -40.0%) | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize ruxolitinib's activity.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Objective: To determine the IC₅₀ value of ruxolitinib against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., -EQEDEPEGDYFEWLE).
-
Adenosine triphosphate (ATP).
-
Ruxolitinib (or test compound) dissolved in Dimethyl Sulfoxide (DMSO).
-
Assay buffer and detection reagents for HTRF.
Procedure:
-
Prepare serial dilutions of ruxolitinib in DMSO.
-
In a 96-well or 384-well plate, combine the JAK enzyme, the peptide substrate, and the diluted ruxolitinib or DMSO vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., to a final concentration of 1 mM).
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the HTRF detection reagents according to the manufacturer's instructions.
-
After a further incubation period, read the plate on an HTRF-compatible reader.
-
Calculate the percent inhibition for each ruxolitinib concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.[4][9]
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.
Objective: To assess the functional inhibition of the JAK-STAT pathway by ruxolitinib in cells.
Materials:
-
Whole blood from healthy donors or patient samples.
-
Cytokines for stimulation (e.g., IFN-α, IFN-γ, IL-6).
-
Ruxolitinib dissolved in DMSO.
-
Cell surface antibodies (e.g., anti-CD3 for T-cell gating).
-
Fixation and permeabilization buffers.
-
Fluorescently-labeled antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).
Procedure:
-
Pre-treat whole blood or isolated peripheral blood mononuclear cells (PBMCs) with various concentrations of ruxolitinib or DMSO vehicle for a specified time.
-
Stimulate the cells with a cytokine (e.g., IFN-α at 1000 IU/ml) for a short period (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.[10]
-
Fix the cells immediately to preserve the phosphorylation state.
-
Permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with antibodies against cell surface markers and intracellular phospho-STAT proteins.
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the target cell population (e.g., CD3+ T cells).
-
Calculate the inhibition of cytokine-induced STAT phosphorylation at each ruxolitinib concentration.[10]
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathway targeted by ruxolitinib and a typical experimental workflow.
Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.
Caption: Workflow for a cellular phospho-STAT assay using flow cytometry.
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Ruxolitinib reduces JAK2 p.V617F allele burden in patients with polycythemia vera enrolled in the RESPONSE study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib reduces JAK2 p.V617F allele burden in patients with polycythemia vera enrolled in the RESPONSE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Validating Target Engagement of Novel JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the target engagement of novel Janus kinase (JAK) inhibitors, using the investigational compound Jak-IN-17 as a case study. We will compare its performance with established JAK inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to JAK Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways for numerous cytokines and growth factors, making them critical mediators of immune and inflammatory responses.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including autoimmune disorders and cancers.[1][2] Small molecule inhibitors targeting JAKs have emerged as a significant therapeutic class. These inhibitors can be broadly categorized as pan-JAK inhibitors, which target multiple JAK family members, or selective JAK inhibitors, which are designed to target specific JAK isoforms.[1][2]
This compound: A Novel Investigational JAK Inhibitor
For the purpose of this guide, we will focus on a novel investigational compound referred to as this compound. Publicly available information on a compound designated "ND-17" suggests it is a potent JAK2 inhibitor.[3] While a definitive link between this compound and ND-17 has not been formally established in the public domain, the data available for ND-17 provides a valuable template for assessing the target engagement of a novel JAK inhibitor. This guide will, therefore, utilize the findings on ND-17 to illustrate the validation process for this compound.
Comparative Performance of JAK Inhibitors
The efficacy of a JAK inhibitor is determined by its potency and selectivity. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Selectivity refers to the inhibitor's ability to target a specific JAK isoform over others. High selectivity can be advantageous in minimizing off-target effects.
Below is a summary of the reported IC50 values for this compound (based on data for ND-17) and other well-characterized JAK inhibitors.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | Reference |
| This compound (ND-17) | Data Not Available | Potent Inhibition | Data Not Available | Data Not Available | [3] |
| Tofacitinib | 112 | 20 | 1 | >400 | [4] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [5] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [6] |
| Upadacitinib | 47 | 593 | 1860 | 2715 | [7] |
Note: The data for ND-17 indicates potent inhibition of JAK2, but specific IC50 values against all JAK isoforms were not available in the reviewed literature. For a comprehensive comparison, it is crucial to determine the IC50 of this compound against all four JAK isoforms.
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for two key experiments used to validate the target engagement of JAK inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
This compound and comparator JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of this compound and comparator inhibitors in DMSO. b. Add the diluted inhibitors to the assay plate. c. Add the specific JAK enzyme to each well. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity. g. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to and stabilizes JAK2 in a cellular environment.
Methodology:
-
Reagents and Materials:
-
Human cell line expressing the target JAK kinase (e.g., HEL cells for JAK2).
-
This compound.
-
Cell lysis buffer (containing protease and phosphatase inhibitors).
-
Antibodies specific for the target JAK kinase.
-
Western blotting reagents and equipment.
-
-
Procedure: a. Culture the cells to a sufficient density. b. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a specific duration. c. Harvest the cells and resuspend them in a buffer. d. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation. e. Lyse the cells by freeze-thawing. f. Separate the soluble protein fraction from the aggregated proteins by centrifugation. g. Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody. h. A ligand-bound protein will be more resistant to thermal denaturation, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This shift in the melting curve confirms target engagement.
Visualizing Key Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparative selectivity profile of this compound versus other JAK inhibitors.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For a novel JAK inhibitor like this compound, a combination of in vitro kinase assays and cellular target engagement assays such as CETSA is essential to confirm its mechanism of action and selectivity profile. The data presented in this guide, using ND-17 as a proxy for this compound, demonstrates a potent and likely selective inhibition of JAK2. A direct comparison with a panel of existing JAK inhibitors reveals the unique characteristics of each compound. Further comprehensive profiling of this compound against all JAK isoforms and in relevant cellular models will be crucial for its continued development and for understanding its full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. WO2024137548A2 - Inhibitors of jak2 - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent developments on JAK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
Unveiling Jak-IN-17: A Novel Kinase Inhibitor Awaiting Efficacy Data in Disease Models
For researchers and drug development professionals, the emergence of novel therapeutic compounds is a constant source of anticipation. Jak-IN-17, a potent Janus kinase (JAK) inhibitor, has recently been identified, holding promise for the treatment of a range of inflammatory conditions. However, a comprehensive evaluation of its efficacy in comparison to established standards of care is currently hampered by the limited availability of public data.
This compound has been described in patent literature as a promising therapeutic agent, particularly for ocular, skin, and respiratory diseases. Initial pharmacokinetic studies in rat models have indicated a favorable profile, with low systemic plasma exposure and a short half-life. These characteristics are highly desirable as they can potentially minimize systemic side effects, a common concern with JAK inhibitors. Despite this, detailed in vivo efficacy data from preclinical disease models, which are crucial for assessing the therapeutic potential of a new compound, are not yet available in the public domain.
This guide aims to provide a framework for the future comparative evaluation of this compound, outlining the necessary experimental data and protocols required for a thorough assessment against current standard-of-care treatments.
The JAK-STAT Signaling Pathway: A Key Therapeutic Target
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in the regulation of the immune system. Cytokines, which are signaling proteins that play a key role in inflammation, bind to their receptors on the cell surface, activating associated JAKs. This activation triggers a cascade of phosphorylation events, ultimately leading to the activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory diseases.
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Comparative Efficacy Data: Awaiting Preclinical Results
To objectively assess the therapeutic potential of this compound, head-to-head studies in relevant animal models of disease are essential. The choice of disease model will depend on the intended therapeutic applications, such as models of uveitis for ocular diseases, psoriasis or atopic dermatitis for skin conditions, and asthma or chronic obstructive pulmonary disease for respiratory ailments.
The following tables outline the types of quantitative data that would be required for a meaningful comparison of this compound with a standard-of-care treatment.
Table 1: Comparison of this compound and Standard of Care in a Model of Atopic Dermatitis
| Parameter | This compound | Standard of Care (e.g., Topical Corticosteroid) | Vehicle Control |
| Clinical Score (SCORAD) | Data Needed | Data Needed | Data Needed |
| Epidermal Thickness (µm) | Data Needed | Data Needed | Data Needed |
| Mast Cell Infiltration (cells/mm²) | Data Needed | Data Needed | Data Needed |
| IL-4 Expression (pg/mL) | Data Needed | Data Needed | Data Needed |
| IL-13 Expression (pg/mL) | Data Needed | Data Needed | Data Needed |
Table 2: Comparison of this compound and Standard of Care in a Model of Allergic Asthma
| Parameter | This compound | Standard of Care (e.g., Inhaled Corticosteroid) | Vehicle Control |
| Airway Hyperresponsiveness (PenH) | Data Needed | Data Needed | Data Needed |
| Eosinophil Count in BALF (x10⁴ cells/mL) | Data Needed | Data Needed | Data Needed |
| IL-5 Expression in Lung Tissue (pg/mg) | Data Needed | Data Needed | Data Needed |
| Mucus Production (PAS Staining Score) | Data Needed | Data Needed | Data Needed |
Essential Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. For the evaluation of this compound, the following experimental workflows would be critical.
Figure 2: A generalized experimental workflow for evaluating the efficacy of this compound in a preclinical disease model.
Key Methodologies:
-
Animal Models: Detailed descriptions of the animal species, strain, age, and sex, as well as the specific protocol for inducing the disease phenotype.
-
Drug Formulation and Administration: Precise information on the formulation of this compound and the standard-of-care drug, including the vehicle used, dosage, route of administration, and frequency and duration of treatment.
-
Efficacy Readouts: Clear definitions of the primary and secondary efficacy endpoints. For example, in a psoriasis model, this would include measurements of erythema, scaling, and skin thickness, as well as histological analysis of epidermal acanthosis and inflammatory cell infiltration.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Measurement of this compound concentrations in plasma and target tissues over time to correlate drug exposure with the observed pharmacological effects.
-
Statistical Analysis: A description of the statistical methods used to analyze the data and determine the significance of the observed differences between treatment groups.
Future Outlook
This compound represents an intriguing new entrant in the field of JAK inhibitors. Its favorable pharmacokinetic profile suggests the potential for a safer therapeutic option. However, until robust preclinical efficacy data in relevant disease models become publicly available, its true potential remains to be elucidated. Researchers and clinicians will be keenly awaiting the publication of such studies to understand how this compound compares to the existing armamentarium of treatments for inflammatory and autoimmune diseases. The generation and dissemination of this data will be a critical next step in the development of this promising new compound.
In-Vivo Validation of Jak-IN-17's Mechanism of Action: A Comparative Guide
Disclaimer: As of November 2025, publicly available data for a compound specifically named "Jak-IN-17" is not available. This guide has been generated using Upadacitinib , a selective JAK1 inhibitor, as a representative molecule for "this compound" to illustrate the principles of in-vivo validation and comparison with other Janus kinase (JAK) inhibitors. The experimental data presented is based on published preclinical studies of Upadacitinib and its comparators.
Introduction to JAK Inhibition and In-Vivo Validation
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in signal transduction for numerous cytokines and growth factors.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key driver in the pathogenesis of various autoimmune and inflammatory diseases.[2] JAK inhibitors are small molecule drugs designed to block the activity of one or more JAK enzymes, thereby modulating the immune response.[3]
In-vivo validation is a critical step in the preclinical development of any new JAK inhibitor. These studies, typically conducted in animal models of human diseases, are essential to demonstrate the drug's efficacy, establish a dose-response relationship, and confirm its mechanism of action in a living organism before proceeding to human clinical trials.[4] This guide provides a comparative overview of the in-vivo validation of this compound (represented by Upadacitinib), a selective JAK1 inhibitor, against other JAK inhibitors with different selectivity profiles.
Mechanism of Action: A Comparative Overview
This compound (as Upadacitinib) is engineered for high selectivity for JAK1.[5][6] This selectivity is hypothesized to provide therapeutic benefits by primarily blocking the signaling of pro-inflammatory cytokines dependent on JAK1, such as IL-6 and IFN-γ, while minimizing effects mediated by other JAK isoforms, potentially leading to an improved safety profile.[7]
For comparison, other JAK inhibitors have broader selectivity profiles:
-
Tofacitinib: A pan-JAK inhibitor with a preference for JAK1 and JAK3.[8]
-
Ruxolitinib: A selective inhibitor of JAK1 and JAK2.[10][11]
The differing selectivity of these inhibitors is a key factor influencing their efficacy and safety profiles in in-vivo models and clinical settings.
Comparative In-Vivo Efficacy Data
The following tables summarize the in-vivo efficacy of this compound (as Upadacitinib) in comparison to other JAK inhibitors in the rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model of rheumatoid arthritis.[12]
Table 1: Inhibition of Paw Swelling in Rat Adjuvant-Induced Arthritis Model
| Compound | Dosing Regimen (oral) | Mean Paw Swelling Inhibition (%) | Reference |
| This compound (Upadacitinib) | 3 mg/kg, twice daily | ~60% | [12] |
| This compound (Upadacitinib) | 10 mg/kg, twice daily | >80% | [13] |
| Tofacitinib | 3 mg/kg, twice daily | ~40% | [12] |
| Tofacitinib | 10 mg/kg, twice daily | ~70% | [12] |
Table 2: Effect on Bone and Cartilage Destruction in Rat Adjuvant-Induced Arthritis Model
| Compound | Dosing Regimen (oral) | Effect on Bone Erosion | Effect on Cartilage Damage | Reference |
| This compound (Upadacitinib) | 3 mg/kg, twice daily | Significant Reduction | Significant Improvement | [6][12] |
| Tofacitinib | 15 mg/kg/day (osmotic pump) | Significant Reduction | Significant Reduction | [14] |
Pharmacodynamic Validation: In-Vivo Target Engagement
A crucial aspect of in-vivo validation is demonstrating that the drug engages its target and modulates the intended signaling pathway. For JAK inhibitors, this is often assessed by measuring the phosphorylation of STAT proteins (pSTAT), a key downstream event in the JAK-STAT pathway.
Table 3: In-Vivo Inhibition of STAT Phosphorylation
| Compound | Animal Model | Tissue/Cell Type | Target | % Inhibition (at efficacious doses) | Reference |
| This compound (Upadacitinib) | Healthy Human Volunteers (ex-vivo stimulation) | Whole Blood | IL-6 induced pSTAT3 (JAK1/2) | >90% | [15] |
| Ruxolitinib | Healthy Human Volunteers | Whole Blood | IL-6 induced pSTAT3 | 65-95% | [1] |
| Stattic (STAT3 inhibitor) | Mouse Spleen | Splenocytes | pSTAT3 | Significant attenuation | [16] |
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
This is a widely used preclinical model for rheumatoid arthritis that involves the induction of arthritis in rats through the injection of an adjuvant.[12]
-
Animals: Female Lewis rats (7-9 weeks old) are typically used.[4]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Treatment: Oral administration of the test compounds (e.g., this compound, Tofacitinib) or vehicle control is initiated at the first signs of disease (typically around day 7 post-induction) and continued daily or twice daily for the duration of the study (e.g., until day 18).[12]
-
Efficacy Endpoints:
-
Paw Swelling: The volume or thickness of the hind paws is measured at regular intervals using a plethysmometer or calipers.[17][18]
-
Clinical Score: Arthritis severity is assessed using a clinical scoring system, typically on a scale of 0-4 per paw, based on the degree of erythema and swelling.[19][20]
-
Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with H&E) to assess synovial inflammation, cartilage damage, and bone erosion.[12]
-
In-Vivo pSTAT3 Inhibition Assay
This assay is used to confirm the pharmacodynamic effect of the JAK inhibitor on its target pathway.
-
Animals and Treatment: Mice or rats are treated with the JAK inhibitor at various doses and time points.
-
Sample Collection: At the desired time point after dosing, animals are euthanized, and spleens or whole blood are collected.[21][22]
-
Cell Isolation and Stimulation: Splenocytes are isolated, or whole blood is used. In some protocols, cells are stimulated ex-vivo with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.[15]
-
pSTAT3 Analysis: The levels of phosphorylated STAT3 are measured using techniques such as:
-
Western Blotting: Protein lysates from the cells are separated by electrophoresis, transferred to a membrane, and probed with antibodies specific for pSTAT3 and total STAT3.[21]
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pSTAT3 and cell surface markers to identify specific immune cell populations. The fluorescence intensity is then quantified by flow cytometry.
-
Visualizations
Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for in-vivo validation in an arthritis model.
Caption: Logical relationship of the mechanism of action based on JAK selectivity.
References
- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. qrheumatol.com [qrheumatol.com]
- 4. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of STAT3 by Stattic Ameliorates Clinical Symptoms and Reduces Autoinflammation in Myeloid, Lymphoid, and Neuronal Tissue Compartments in Relapsing–Remitting Model of Experimental Autoimmune Encephalomyelitis in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 20. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. P-STAT3 Inhibition Activates Endoplasmic Reticulum Stress-Induced Splenocyte Apoptosis in Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Jak-IN-1 and Other Janus Kinase (JAK) Inhibitors
This guide provides a comparative overview of the experimental data for the Janus kinase (JAK) inhibitor, Jak-IN-1, alongside other well-characterized JAK inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of jejich relative potency and selectivity.
Data Presentation: Potency and Selectivity of JAK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Jak-IN-1 and a selection of other JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Lower IC50 values indicate greater potency. The data is compiled from various in vitro kinase assays.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Jak-IN-1 | 290 | 291 | Not Reported | Not Reported | [1] |
| Tofacitinib | 112 | 20 | 1 | Not Reported | [2] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [3][4] |
| Ruxolitinib | 3.3 | 2.8 | >130-fold selectivity for JAK1/2 vs JAK3 | Not Reported | [3] |
| Filgotinib | 10 | 28 | 810 | 116 | [3] |
| Upadacitinib | 43 | Not Reported | Not Reported | Not Reported | [2] |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | [3][5] |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to generate the data presented in this guide.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[6][7]
Objective: To determine the IC50 value of a test compound against a specific JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Test compound (e.g., Jak-IN-1) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
96-well or 384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted test compound to the wells of the assay plate. Include controls for no inhibitor (100% enzyme activity) and no enzyme (background).
-
Add the specific JAK enzyme to each well (except the background control).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is inversely proportional to the amount of kinase activity.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-STAT Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within cells. This provides a measure of the compound's activity in a more physiologically relevant context.[8][9][10]
Objective: To determine the cellular potency of a JAK inhibitor by measuring its effect on STAT phosphorylation.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
Cytokine corresponding to the JAK-STAT pathway of interest (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
Test compound at various concentrations.
-
Fixation buffer (e.g., paraformaldehyde).
-
Permeabilization buffer (e.g., methanol).
-
Fluorochrome-conjugated antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
Fluorochrome-conjugated antibodies for cell surface markers to identify specific cell populations (e.g., CD4, CD8).
-
Flow cytometer.
Procedure:
-
Pre-incubate the whole blood or PBMCs with serial dilutions of the test compound for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation. Include an unstimulated control.
-
Fix the cells with fixation buffer to preserve the phosphorylation state of the proteins.
-
Permeabilize the cells with permeabilization buffer to allow antibodies to enter the cells.
-
Stain the cells with fluorochrome-conjugated antibodies against the target phospho-STAT protein and cell surface markers.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation for each concentration of the test compound relative to the cytokine-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualization
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors.[11][12][13][14] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STATs. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[11][14] JAK inhibitors block this process by competing with ATP for the binding site on the JAK enzymes, thereby preventing the phosphorylation cascade.[15]
Caption: JAK-STAT signaling pathway with the point of inhibition by this compound.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: Workflow for an in vitro JAK kinase inhibition assay.
References
- 1. JAK2/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. JAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Jak-IN-17: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Jak-IN-17, a potent kinase inhibitor used in research and drug development, is critical for ensuring laboratory safety and environmental protection. Although Safety Data Sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its nature as a biologically active compound necessitates that it be handled and disposed of with care, following institutional and regulatory guidelines for chemical waste.[1][2][3] The toxicological properties of many research compounds like this compound have not been fully evaluated, making a cautious approach to waste management the most prudent course of action.[1]
This guide provides essential procedural information for the safe handling and disposal of this compound waste, in line with standard laboratory safety practices and hazardous waste management principles.
Key Disposal and Safety Parameters
For quick reference, the following table summarizes the essential information for the proper disposal of this compound and associated materials.
| Waste Type | Recommended Container | Labeling Requirements | Disposal Route |
| Unused/Expired this compound (Solid) | Sealable, chemically compatible container (e.g., HDPE or glass bottle) | "Hazardous Waste," full chemical name, date, and other institutional requirements. | Institutional Hazardous Waste Pickup (EH&S) |
| This compound Solutions (e.g., in DMSO) | Sealable, compatible liquid waste container (e.g., HDPE carboy). Segregate halogenated and non-halogenated solvents. | "Hazardous Waste," all chemical constituents with percentages, date. | Institutional Hazardous Waste Pickup (EH&S) |
| Grossly Contaminated Labware (pipette tips, tubes, etc.) | Lined, sealable solid waste container or biohazard bag if appropriate. | "Hazardous Waste," listing "this compound contaminated debris." | Institutional Hazardous Waste Pickup (EH&S) |
| Contaminated PPE (gloves, lab coat) | Lined, sealable solid waste container. | "Hazardous Waste," listing "this compound contaminated PPE." | Institutional Hazardous Waste Pickup (EH&S) |
| Empty this compound Containers | N/A | Deface or remove original label after decontamination. | Regular Trash or Recycling (after triple rinsing) |
| Aqueous Rinsate from Decontamination | Sealable, compatible liquid waste container. | "Hazardous Waste," listing "Aqueous rinsate with trace this compound." | Institutional Hazardous Waste Pickup (EH&S) |
Standard Operating Protocol for this compound Disposal
Researchers must treat all waste chemicals as potentially hazardous unless confirmed otherwise by their institution's Environmental Health and Safety (EH&S) office.[4] The following step-by-step protocol outlines the recommended procedure for disposing of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE.
-
Gloves: Use chemically resistant gloves. Inspect them before use and use proper removal technique to avoid skin contact.[5]
-
Eye Protection: Wear safety glasses or goggles.[5]
-
Lab Coat: A standard lab coat is required.
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.[5]
Waste Segregation and Collection
Proper segregation is a cornerstone of safe laboratory waste management.[6][7]
-
Identify the Waste Stream: this compound is a solid organic compound. If dissolved in a solvent like DMSO, it becomes part of a liquid organic waste stream.
-
Use Designated Containers:
-
Collect solid waste (unwanted pure compound, contaminated wipes, and PPE) in a designated, sealable container clearly labeled for solid chemical waste.
-
Collect liquid waste (solutions containing this compound) in a compatible, leak-proof liquid waste container (e.g., a high-density polyethylene carboy).[8]
-
-
Avoid Mixing: Do not mix incompatible waste streams. For instance, store acids and bases separately.[6]
Container Labeling
All waste containers must be accurately and clearly labeled from the moment waste is first added.[7][8]
-
Label Content: Use your institution's official "Hazardous Waste" label.
-
Required Information: The label must include the full chemical name(s) of all contents (no abbreviations), the approximate percentages of each component, the date the waste was first added, and the name of the principal investigator or lab.[7]
-
Keep Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6][7]
Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation.[6][8]
-
Secondary Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[7]
-
Inspection: Regularly inspect the SAA for leaks, proper labeling, and container integrity.[6]
Disposal of Empty Containers
Chemical containers are not considered "empty" for disposal purposes until properly decontaminated.[9]
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (one capable of removing the compound) to remove all residues.[4][7]
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4][7]
-
Final Disposal: After triple rinsing and air-drying, deface or remove the original manufacturer's label. The container can then be disposed of in the regular trash or recycling.[10]
Arranging for Waste Pickup
Laboratory personnel should never transport hazardous waste themselves.[4]
-
Contact EH&S: When the waste container is full or has been in storage for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's EH&S department to schedule a waste pickup.[4][6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. vumc.org [vumc.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling Jak-IN-17
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of Jak-IN-17, a Janus-associated kinase inhibitor. The toxicological properties of this product have not been fully evaluated, warranting careful adherence to the following safety protocols.[1]
Chemical and Physical Properties
Limited quantitative data is available for this compound. The following table summarizes the known information.
| Property | Data |
| Chemical Name | 2-(1,1-dimethylethyl)-9-fluoro-1,6-dihydro-7H-benz[h]imidazo[4,5-f]isoquinolin-7-one |
| Synonyms | CMP 6; Janus-associated kinase inhibitor I; Pyridone 6 |
| CAS Number | 457081-03-7 |
| Physical State | Crystalline Solid[2] |
| Odor | No data available[2] |
| Melting/Freezing Point | No data available[1] |
| Boiling Point | No data available[3] |
| Flammability | Product is not flammable[3] |
| pH | No data available[1] |
| Water Solubility | No data available[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is crucial when handling this compound to minimize exposure.[4] Employers must provide and ensure the proper use of the following PPE.[4][5]
| PPE Type | Specifications and Use |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] Safety glasses with side shields or goggles are recommended.[7] A face shield may be necessary for splash protection.[5] |
| Skin Protection | Handle with gloves.[6] The glove material has to be impermeable and resistant to the product.[3] Nitrile or neoprene gloves are generally suitable for handling chemicals. Inspect gloves prior to use and use proper glove removal technique.[6] A lab coat or protective suit should be worn. |
| Respiratory Protection | Not required under normal conditions of use with adequate ventilation.[3] If dust is generated, wear a NIOSH-approved respirator.[1] Ensure adequate ventilation to avoid raising and breathing dust.[1] |
Operational Plan: From Receipt to Use
A structured workflow ensures safety and minimizes the risk of contamination or accidental exposure.
Step-by-Step Protocol:
-
Receiving and Storage :
-
Preparation and Handling :
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.[6]
-
If weighing the solid form, do so in a chemical fume hood or other ventilated enclosure to avoid dust formation and inhalation.[6]
-
Avoid contact with skin and eyes.[6]
-
Prepare solutions in a well-ventilated area.
-
-
In Case of Exposure :
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration and get immediate medical attention.[1]
-
In case of skin contact : Immediately wash the skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
In case of eye contact : Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[1] Consult a physician.[2]
-
If swallowed : Wash out the mouth with water, provided the person is conscious.[1] Do NOT induce vomiting. Get medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential harm.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
